Tnik&map4K4-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H23FN4O3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-[3-cyclopentyl-5-(4-fluorophenyl)imidazol-4-yl]-N-(3-methoxy-4-pyridinyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H23FN4O3/c1-32-22-14-27-13-12-19(22)29-25(31)21-11-10-20(33-21)24-23(16-6-8-17(26)9-7-16)28-15-30(24)18-4-2-3-5-18/h6-15,18H,2-5H2,1H3,(H,27,29,31) |
InChI Key |
KDQBVTAHXVNGBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1)NC(=O)C2=CC=C(O2)C3=C(N=CN3C4CCCC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
Tnik&map4K4-IN-1 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of TNIK & MAP4K4 Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) have emerged as critical nodes in signaling pathways dysregulated in various pathologies, including cancer, fibrosis, and inflammatory conditions.[1][2][3][4] TNIK, a member of the Sterile 20 (STE20) family of serine/threonine kinases, is a pivotal regulator in the canonical Wnt/β-catenin signaling pathway.[5] It acts downstream of mutations in genes like Adenomatous Polyposis Coli (APC), which are common in colorectal cancers, making it an attractive therapeutic target. TNIK phosphorylates T-cell factor 4 (TCF4), a key transcriptional activator in the Wnt pathway, thereby promoting the expression of genes involved in cell proliferation and survival.
MAP4K4, also a STE20 kinase, is an upstream regulator of multiple mitogen-activated protein kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK), p38, and ERK1/2 pathways. Its overexpression is linked to increased cell proliferation, migration, and invasion in numerous cancers. Furthermore, TNIK (also known as MAP4K7) and MAP4K4, along with Misshapen-like kinase 1 (MINK1/MAP4K6), exhibit redundant functions in regulating stress-induced JNK signaling. This functional overlap suggests that dual inhibition of TNIK and MAP4K4 could offer a more potent therapeutic effect than targeting either kinase alone.
This document provides a detailed overview of the mechanism of action for dual TNIK and MAP4K4 inhibitors, with a focus on "Tnik&map4K4-IN-1", a potent representative of this class. It includes quantitative data on inhibitory activity, detailed experimental protocols for mechanism validation, and visual diagrams of the core signaling pathways affected.
Quantitative Data: Inhibitory Potency
The inhibitory activity of dual TNIK and MAP4K4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The following table summarizes the reported IC50 values for representative dual inhibitors.
| Inhibitor Name | Target | IC50 Value | Cell Line / Assay Conditions | Reference |
| Tnik&map4K4-IN-1 (A-39) | TNIK | 1.29 nM | Human Hepatic Stellate Cell LX-2 | |
| MAP4K4/HGK | <10 nM | Human Hepatic Stellate Cell LX-2 | ||
| Insilico Medicine Compound | TNIK | 2.8 nM | Biochemical Assay | |
| MAP4K4 | <10 nM | γ-33P-ATP-based scintillation counter method | ||
| Rentosertib (INS018 055) | TNIK | 12-120 nM | Biochemical Assay | |
| MAP4K4 | 12-120 nM | Biochemical Assay | ||
| TGF-β-induced α-SMA expression | 27.14 nM | MRC-5 cells | ||
| GNE-495 | TNIK | 4.8 nM | Purified recombinant human protein | |
| MINK1 | 5.2 nM | Cell-free biochemical kinase activity assay |
Core Mechanism of Action
Dual inhibitors like Tnik&map4K4-IN-1 function by binding to the ATP-binding site of both TNIK and MAP4K4, preventing the phosphorylation of their respective downstream substrates. This concurrent blockade disrupts multiple oncogenic and pro-fibrotic signaling pathways.
Inhibition of TNIK and the Wnt/β-catenin Pathway
In many cancers, particularly colorectal cancer, mutations in upstream components of the Wnt pathway lead to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin forms a complex with TCF4 to drive the transcription of target genes like c-Myc and Cyclin D1, promoting cell proliferation. TNIK is an essential coactivator in this complex, phosphorylating TCF4 to enable transcriptional activation. By inhibiting TNIK, dual inhibitors prevent TCF4 phosphorylation, effectively shutting down the aberrant Wnt signal and suppressing tumor growth.
References
- 1. [PDF] Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TNIK - Wikipedia [en.wikipedia.org]
- 4. | BioWorld [bioworld.com]
- 5. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
Dual TNIK and MAP4K4 Inhibition: A Technical Guide to Core Function and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the dual inhibition of TRAF2 and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the core functions of these kinases, the rationale for their combined inhibition, and the experimental methodologies required for their evaluation. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and workflows involved.
Introduction: The Rationale for Dual TNIK and MAP4K4 Inhibition
TNIK and MAP4K4 are members of the Ste20-like kinase family and are implicated in a variety of cellular processes that are central to the pathogenesis of several diseases, including cancer, fibrosis, and inflammatory disorders.[1][2] TNIK is a critical component of the Wnt signaling pathway, where it interacts with TCF4 and β-catenin to activate the transcription of Wnt target genes, playing a significant role in cell proliferation and survival.[3] MAP4K4 is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[4]
Given their roles in convergent and distinct pathological signaling pathways, the simultaneous inhibition of both TNIK and MAP4K4 presents a promising therapeutic strategy. Dual inhibitors have the potential to exert synergistic effects by targeting both cell proliferation via the Wnt pathway and cell survival and inflammation through the JNK pathway. This multi-pronged approach may offer enhanced efficacy and a means to overcome resistance mechanisms that can arise from targeting a single pathway.
Quantitative Data on Dual TNIK and MAP4K4 Inhibitors
The development of potent and selective dual inhibitors of TNIK and MAP4K4 is an active area of research. Several compounds have been identified and characterized, demonstrating nanomolar potency against both kinases. The following tables summarize the available quantitative data for some of the key dual inhibitors.
| Compound | TNIK IC50 (nM) | MAP4K4 IC50 (nM) | MINK1 IC50 (nM) | Cell-Based Assay and Potency | Reference(s) |
| GNE-495 | 4.8 | 3.7 | 5.2 | Inhibition of p-c-Jun in DRG neurons (IC50 range: 2.24 - 16.0 nM for related analogs) | |
| ISM018-055 (Rentosertib) | 1-12 | 12-120 | N/A | Reduction of collagen in LX-2 cells (IC50 < 0.1 nM for a related compound) | |
| Insilico Compound 1 | 2.8 | <10 | N/A | Reduction of collagen in TGF-beta-stimulated LX-2 cells (EC50 = 0.042 µM) | |
| Insilico Compound I | 1-12 | N/A | N/A | Z-lyte assay | |
| Insilico Compound II | 1-12 | 12-120 | N/A | Reduction of collagen in TGF-beta-stimulated LX-2 cells (IC50 < 0.1 nM) | |
| PF-6260933 | 15 | N/A | 8 | >90% inhibition of LPS-induced plasma TNFα levels in mice at 15 mg/kg |
N/A: Data not available in the cited sources.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of TNIK and MAP4K4, as well as a proposed convergent pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the characterization of dual TNIK and MAP4K4 inhibitors.
Biochemical Kinase Inhibition Assays
Objective: To determine the in vitro potency (IC50) of a compound against purified TNIK and MAP4K4 enzymes.
4.1.1 Radiometric Kinase Assay (32P or 33P)
This is often considered the "gold standard" for kinase assays due to its direct measurement of substrate phosphorylation.
-
Materials:
-
Purified recombinant TNIK or MAP4K4 enzyme.
-
Specific peptide or protein substrate.
-
[γ-32P]ATP or [γ-33P]ATP.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
P81 phosphocellulose filter plates.
-
Phosphoric acid wash buffer (e.g., 0.5-1% H3PO4).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-32P]ATP or [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
-
4.1.2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)
This is a non-radioactive, homogeneous assay format suitable for high-throughput screening.
-
Materials:
-
Purified recombinant TNIK or MAP4K4 enzyme.
-
Fluorescein-labeled substrate peptide.
-
Terbium-labeled anti-phospho-substrate antibody.
-
ATP.
-
Kinase reaction buffer.
-
Test compound stock solution.
-
EDTA-containing stop solution.
-
TR-FRET compatible microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, fluorescein-labeled substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the EDTA-containing stop solution with the terbium-labeled antibody.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
Measure the TR-FRET signal (ratio of acceptor emission to donor emission) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell-Based Assays
Objective: To evaluate the effect of dual TNIK and MAP4K4 inhibitors on cellular viability and target-specific signaling pathways.
4.2.1 Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., colorectal cancer cell line for Wnt pathway analysis).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).
-
Microplate spectrophotometer.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control for a specified duration (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For the MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
-
4.2.2 Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the phosphorylation status of key proteins in the Wnt and JNK signaling pathways following inhibitor treatment.
-
Materials:
-
Cell line of interest.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-β-catenin, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system (e.g., CCD camera or X-ray film).
-
-
Procedure:
-
Culture and treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
-
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic potential of dual TNIK and MAP4K4 inhibitors in animal models of disease.
4.3.1 Xenograft Tumor Models
-
Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells.
-
Procedure:
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer the test compound or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.
-
4.3.2 Fibrosis Models
-
Model: Various models can be used to induce fibrosis in different organs, such as bleomycin-induced pulmonary fibrosis or carbon tetrachloride-induced liver fibrosis.
-
Procedure:
-
Induce fibrosis in the animals.
-
Administer the test compound or vehicle control.
-
At the end of the study, harvest the affected organs.
-
Assess the extent of fibrosis using histological staining (e.g., Masson's trichrome) and by measuring the levels of fibrosis markers (e.g., collagen, α-SMA).
-
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for the discovery and characterization of dual TNIK and MAP4K4 inhibitors.
Conclusion
The dual inhibition of TNIK and MAP4K4 represents a compelling therapeutic strategy with the potential to address unmet medical needs in oncology, fibrosis, and inflammatory diseases. This technical guide has provided a comprehensive overview of the rationale, key quantitative data, signaling pathways, and detailed experimental protocols for the evaluation of dual TNIK and MAP4K4 inhibitors. By leveraging the methodologies and understanding the intricate signaling networks outlined herein, researchers and drug development professionals can effectively advance the discovery and characterization of novel dual inhibitors for future therapeutic applications.
References
The Convergent Roles of TNIK and MAP4K4 in JNK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of diverse cellular processes, including proliferation, apoptosis, inflammation, and stress responses. Dysregulation of this pathway is implicated in a multitude of diseases, ranging from cancer to neurodegenerative disorders. Among the upstream regulators of the JNK cascade, the Ste20 family kinases, particularly Traf2- and Nck-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), have emerged as pivotal nodes of signal integration. This technical guide provides an in-depth exploration of the core roles of TNIK and MAP4K4 in JNK signaling, detailing their mechanisms of action, points of convergence, and functional redundancy. We present a synthesis of quantitative data, detailed experimental protocols for studying these kinases, and visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to TNIK and MAP4K4 in the JNK Pathway
The JNK signaling cascade is a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself. Upon activation by a variety of cellular stresses and cytokines, this cascade culminates in the phosphorylation and activation of JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex, leading to changes in gene expression.
TNIK and MAP4K4 are members of the germinal center kinase (GCK) family, a subgroup of the Ste20-like serine/threonine kinases, which function as MAP4Ks. They are positioned upstream in the JNK pathway and play crucial roles in its activation in response to various stimuli.
Traf2- and Nck-interacting kinase (TNIK) is a ubiquitously expressed kinase implicated in a wide array of signaling pathways beyond JNK, including Wnt and NF-κB signaling.[1] Its role in JNK activation is often linked to its interaction with TNF receptor-associated factor 2 (TRAF2) and Nck.[2]
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) , also known as HPK/GCK-like kinase (HGK), is another critical upstream activator of the JNK pathway.[3] It integrates signals from various sources, including growth factors and inflammatory cytokines, to modulate JNK activity.[4]
While both kinases can independently activate the JNK pathway, there is also evidence of their convergent and sometimes redundant roles, particularly in neuronal stress responses.[5] Understanding the specific and overlapping functions of TNIK and MAP4K4 is crucial for developing targeted therapeutic strategies for diseases driven by aberrant JNK signaling.
Mechanisms of JNK Activation by TNIK and MAP4K4
TNIK-Mediated JNK Activation
TNIK activates the JNK pathway through a mechanism that can be both dependent and independent of its own kinase activity. The C-terminal germinal center kinase homology (GCKH) domain of TNIK is both necessary and sufficient for JNK activation. This activation is often mediated through its interaction with upstream components of the JNK cascade.
A key mechanism involves the interaction of TNIK with TRAF6, a RING domain E3 ubiquitin ligase. This interaction can be induced by stimuli such as the Epstein-Barr virus oncoprotein LMP1 or CD40 signaling. TNIK then serves as a scaffold to recruit and activate the MAP3K, TAK1, and its binding partner, TAB2, at its GCKH domain, leading to downstream JNK activation.
-
Upstream Stimuli: TNF-α, LMP1 (EBV), CD40 Receptor.
-
Key Interacting Proteins: TRAF2, TRAF6, Nck, Rap2.
-
Downstream MAP3K: TAK1.
MAP4K4-Mediated JNK Activation
MAP4K4 acts as a direct upstream activator of the JNK signaling cascade. Its activation can be triggered by various stimuli, including inflammatory cytokines like TNF-α and cellular stress. The full activation of JNK by MAP4K4 requires both its kinase activity and its C-terminal regulatory domain, which facilitates its association with the MAP3K, MEKK1. In some cellular contexts, MAP4K4 can also signal through other MAP3Ks like TAK1 and MLK3.
-
Upstream Stimuli: TNF-α, Oxidative Stress, Growth Factors.
-
Key Interacting Proteins: JNKs, MEKK1, TAK1, MLK3.
-
Downstream MAP3Ks: MEKK1, TAK1, MLK3.
Convergent and Redundant Roles
In certain cellular contexts, particularly in neurons, TNIK and MAP4K4, along with another related kinase MINK1, act redundantly to regulate stress-induced JNK signaling. In response to trophic factor withdrawal, the combined activity of these three kinases is required for the activation of the MAP3K, DLK (Dual Leucine Zipper Kinase), and subsequent JNK-dependent phosphorylation of c-Jun. Targeting any one of these MAP4Ks individually is not sufficient to block this neurodegenerative signaling, highlighting their functional overlap.
Quantitative Data on TNIK and MAP4K4 in JNK Signaling
The following tables summarize quantitative data from various studies, providing insights into the potency of inhibitors and the magnitude of effects observed in JNK signaling pathways involving TNIK and MAP4K4.
| Kinase | Inhibitor | IC50 (nM) | Assay Type | Cell Line/System | Reference |
| TNIK | Staurosporine | 0.25 | Radiometric HotSpot™ kinase assay | In vitro | |
| TNIK | GW5074 | 1.6 | Radiometric HotSpot™ kinase assay | In vitro | |
| TNIK | H-89 | 4,500 | Radiometric HotSpot™ kinase assay | In vitro | |
| TNIK | Ro 31-8220 | 2.2 | Radiometric HotSpot™ kinase assay | In vitro | |
| TNIK | Rottlerin | 30,000 | Radiometric HotSpot™ kinase assay | In vitro | |
| TNIK | INS018-055 | 7.8 | Kinase assay | In vitro | |
| TNIK | KY-05009 | 9 | Kinase assay | In vitro | |
| MAP4K4 | GNE-495 | 800 (used concentration) | Western Blot (p-c-Jun) | DRG neurons | |
| MAP4K4 | F389-0746 | 120.7 | Kinase assay | In vitro | |
| MKK4 | Compound 1 | < 1000 | Kinase assay | In vitro | |
| MKK4 | 6-fluoro-3-arylindazole (8) | 41 | Kinase assay | In vitro | |
| JNK1/2/3 | Bentamapimod (AS602801) | Potent, ATP-competitive | N/A | N/A |
| Experiment | Condition | Fold Change in JNK/c-Jun Phosphorylation | Cell Line/System | Reference |
| TNIK Overexpression | Overexpression of TNIK vs. vector control | Dose-dependent increase in JNK2 activity | Phoenix-A cells | |
| TNIK Knockdown | TNIK siRNA vs. scramble siRNA in response to TNF-α | Blocked activation of both JNK1 and JNK2 | Colon cancer cell lines | |
| MAP4K4 Knockdown | MAP4K4 siRNA vs. control siRNA | Significant inhibition of JNK phosphorylation | N/A | |
| NGF Treatment | NGF (100 ng/ml) for 2 hours | ~3-fold increase in JNK phosphorylation | PC12 cells | |
| JNK Inhibition | Pretreatment with SP600125 before NGF | ~60% decrease in NGF-induced neurite outgrowth | PC12 cells | |
| AP-1 Luciferase Assay | PMA (Phorbol 12-myristate 13-acetate) treatment | Dose-dependent increase in luciferase activity (EC50 ~5.4 nM) | HEK293 cells |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of TNIK, MAP4K4, and JNK signaling.
In Vitro Kinase Assay for JNK Activation
This protocol is adapted for measuring the ability of TNIK or MAP4K4 to directly or indirectly activate JNK, which then phosphorylates a substrate like GST-c-Jun.
Materials:
-
Active recombinant TNIK or MAP4K4
-
Inactive recombinant Myc-JNK2
-
GST-c-Jun (1-79) substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
Anti-Myc antibody for immunoprecipitation
-
Protein A/G agarose beads
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager or appropriate detection system
Procedure:
-
Immunoprecipitation of JNK:
-
Co-transfect cells (e.g., Phoenix-A) with expression vectors for Myc-JNK2 and either TNIK, MAP4K4, or an empty vector control.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the cell lysate with an anti-Myc antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads three times with lysis buffer and once with Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Resuspend the beads with the immunoprecipitated Myc-JNK2 in Kinase Assay Buffer.
-
Add GST-c-Jun (1-79) as a substrate.
-
Initiate the reaction by adding ATP (e.g., 10 µM unlabeled ATP and 10 µCi [γ-³²P]ATP).
-
Incubate at 30°C for 20-30 minutes.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
For radioactive assays, expose the membrane to a phosphor screen and visualize using a phosphorimager.
-
For non-radioactive assays, perform a Western blot using a phospho-specific c-Jun antibody.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is designed to demonstrate the physical interaction between TNIK or MAP4K4 and other signaling proteins (e.g., TRAF6, JNK).
Materials:
-
Cell line expressing the proteins of interest (endogenously or via transfection).
-
Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Primary antibody against the "bait" protein (e.g., anti-TNIK or anti-MAP4K4).
-
Isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with Wash Buffer.
-
Elute the protein complexes by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the "prey" protein (e.g., anti-TRAF6 or anti-JNK).
-
Western Blotting for Phosphorylated JNK (p-JNK)
This protocol outlines the steps to detect and quantify the levels of phosphorylated JNK in response to various treatments.
Materials:
-
Cell or tissue lysates.
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and blotting apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in ice-cold lysis buffer.
-
Determine protein concentration.
-
Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.
-
-
Gel Electrophoresis and Transfer:
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate with the anti-phospho-JNK primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the p-JNK signal to the total JNK signal from a stripped and re-probed blot or a parallel blot.
-
siRNA-Mediated Knockdown
This protocol describes the transient knockdown of TNIK or MAP4K4 expression using small interfering RNA (siRNA).
Materials:
-
siRNA targeting TNIK, MAP4K4, or a non-targeting control.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM or other serum-free medium.
-
Cell culture medium and plates.
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate to be 30-50% confluent at the time of transfection.
-
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to form complexes.
-
Add the siRNA-lipid complexes to the cells.
-
-
Post-Transfection:
-
Incubate the cells for 48-72 hours.
-
Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown and assess p-JNK levels, or a functional assay).
-
AP-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of AP-1, a downstream target of the JNK pathway.
Materials:
-
Cell line (e.g., HEK293).
-
AP-1 luciferase reporter plasmid.
-
Renilla luciferase control plasmid (for normalization).
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection:
-
Co-transfect cells with the AP-1 luciferase reporter, the Renilla control plasmid, and an expression vector for TNIK, MAP4K4, or an empty vector.
-
-
Treatment:
-
After 24 hours, treat the cells with a stimulus (e.g., TNF-α) or an inhibitor as required.
-
-
Luciferase Assay:
-
After the desired treatment period (e.g., 6-24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold induction over the control condition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathways
Caption: TNIK and MAP4K4 signaling pathways converging on JNK activation.
Experimental Workflows
Caption: Key experimental workflows for studying TNIK and MAP4K4 in JNK signaling.
Implications for Drug Development
The central role of TNIK and MAP4K4 in activating the JNK pathway, particularly in disease contexts such as cancer and neurodegeneration, makes them attractive targets for therapeutic intervention.
-
Oncology: Aberrant JNK signaling can promote cancer cell proliferation and survival. Inhibitors targeting TNIK and MAP4K4 could therefore represent a viable anti-cancer strategy. For instance, the TNIK inhibitor NCB-0846 has shown anti-tumorigenic activities.
-
Neurodegenerative Diseases: In neuronal stress and injury models, the redundant function of TNIK, MAP4K4, and MINK1 in activating the pro-degenerative DLK-JNK pathway suggests that a multi-target inhibitor or a combination of inhibitors might be necessary for effective neuroprotection.
-
Inflammatory Diseases: Given the role of JNK in inflammation, targeting its upstream activators like TNIK and MAP4K4 could be a therapeutic approach for various inflammatory conditions.
The development of specific and potent inhibitors for these kinases is an active area of research. The quantitative data and experimental protocols provided in this guide are intended to aid in the discovery and validation of such novel therapeutic agents.
Conclusion
TNIK and MAP4K4 are critical upstream regulators of the JNK signaling pathway, acting as key points of signal integration from a variety of extracellular and intracellular cues. They activate JNK through distinct, yet sometimes convergent and redundant, mechanisms. A thorough understanding of their specific and overlapping roles in different cellular contexts is essential for elucidating the complex regulation of JNK signaling in health and disease. The methodologies and data presented herein provide a comprehensive resource for researchers and drug development professionals aiming to further investigate and therapeutically target these important kinases.
References
- 1. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 5. Quantitative Proteomics Reveals Dynamic Interaction of c-Jun N-terminal Kinase (JNK) with RNA Transport Granule Proteins Splicing Factor Proline- and Glutamine-rich (Sfpq) and Non-POU Domain-containing Octamer-binding Protein (Nono) during Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Targeting the Wnt Signaling Pathway Through TNIK and MAP4K4 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1][2] This has made it an attractive, albeit challenging, target for therapeutic intervention.[1] A key downstream component of this pathway, TRAF2 and NCK-Interacting Kinase (TNIK), has emerged as a promising druggable node.[3][4] TNIK, a serine/threonine kinase, is essential for the transcriptional activity of the β-catenin/T-cell factor 4 (TCF4) complex, the ultimate effector of canonical Wnt signaling. Its inhibition offers a strategy to block the pathway even in cancers with upstream mutations, such as in the APC gene. This guide provides a technical overview of the mechanism of TNIK-mediated Wnt signaling, the quantitative effects of its inhibition, and detailed protocols for key experimental assays used in its study. We also briefly discuss the related kinase MAP4K4, a member of the same germinal center kinase (GCK) family as TNIK.
Core Signaling Pathways
The Canonical Wnt/β-Catenin Pathway
The canonical Wnt pathway is tightly regulated. In its "off" state (absence of a Wnt ligand), a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates the transcriptional co-activator β-catenin, marking it for ubiquitination and proteasomal degradation.
Upon binding of a Wnt ligand to a Frizzled (FZD) receptor and its LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated. This allows newly synthesized β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Inside the nucleus, β-catenin displaces the corepressor Groucho and binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of target genes like c-Myc and Cyclin D1 that promote cell proliferation.
TNIK: A Critical Downstream Activator
TNIK is a crucial component of the nuclear Wnt signaling machinery. It functions as an essential activator of Wnt target genes by directly interacting with both β-catenin and TCF4. The kinase activity of TNIK is required to phosphorylate TCF4, a step that is essential for the full transcriptional output of the β-catenin/TCF4 complex. Because TNIK acts at the most downstream point of the pathway, its inhibition is a viable strategy to suppress Wnt signaling regardless of upstream mutations in components like APC, which are present in over 80% of colorectal cancers.
Figure 1. TNIK's role in the canonical Wnt signaling pathway.
MAP4K4: A Related Kinase
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as NIK (Nck-interacting kinase), belongs to the same GCK-IV subfamily of Ste20 kinases as TNIK. While TNIK has a well-documented and specific role in phosphorylating TCF4 to activate Wnt signaling, the direct involvement of MAP4K4 in this pathway is less clear. Studies suggest that kinases within this family can have redundant functions in other signaling cascades, such as the JNK pathway. However, proteomics analyses specifically identify TNIK, not other homologous family members, as the primary TCF4 interactor in the context of Wnt signaling. MAP4K4 is recognized as an emerging therapeutic target in cancer due to its roles in other pathways that influence cell transformation, invasion, and inflammation, such as the NF-κB and Hippo pathways.
Quantitative Data on Wnt Pathway Inhibition
The development of small-molecule inhibitors targeting TNIK has provided valuable tools for cancer research. These compounds effectively suppress the growth of colorectal cancer cells that are dependent on aberrant Wnt signaling. Below is a summary of key quantitative data for representative inhibitors.
| Inhibitor | Target(s) | IC50 | Assay / Cell Line | Reference(s) |
| NCB-0846 | TNIK | 21 nM | In vitro kinase assay | |
| OBD9 | TNIK (induces degradation) | N/A | Induces autophagic degradation | |
| Niclosamide | Wnt/Frizzled Signaling | 0.5 ± 0.05 µM | Wnt3A reporter assay | |
| BC-23 | β-catenin/Tcf4 Interaction | 1.7 µM | FP-based competitive binding assay | |
| TMP-C-74 | β-catenin/Tcf4 Signaling | 1.5 µM | Luciferase reporter assay (HCT116) |
Key Experimental Protocols
Verifying the mechanism of Wnt pathway inhibition by targeting TNIK involves several core experimental techniques. These include demonstrating the suppression of Wnt-responsive gene expression, confirming the physical interaction between key proteins, and measuring changes in protein levels.
Luciferase Reporter Assay for Wnt Pathway Activity
This assay quantifies the transcriptional activity of the β-catenin/TCF complex. A reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPflash) is introduced into cells. Activation of the Wnt pathway drives luciferase expression, which can be measured via luminescence. A decrease in signal upon treatment with an inhibitor indicates successful pathway suppression.
Figure 2. General workflow for a dual-luciferase Wnt reporter assay.
Detailed Methodology:
-
Cell Seeding: Seed HEK293T cells (2 x 10⁴ cells/well) in a 96-well white, clear-bottom plate and incubate for 24 hours in DMEM with 10% FBS.
-
Transfection: Co-transfect cells with 100 ng of a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and 10 ng of a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK for normalization) per well using a suitable transfection reagent like Lipofectamine 2000. Incubate for 24 hours.
-
Treatment: Replace the medium with fresh media containing the TNIK inhibitor at various concentrations. To activate the pathway, add Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a protein (e.g., 100 ng/mL) to all wells except the negative control. Incubate for another 24 hours.
-
Lysis: Aspirate the media, wash wells with PBS, and add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes on an orbital shaker to ensure complete lysis.
-
Measurement: Using a luminometer and a dual-luciferase reporter assay system, first add Luciferase Assay Reagent II to measure firefly luciferase activity. Then, add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the Wnt3a-treated control.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to demonstrate the physical interaction between TNIK, β-catenin, and TCF4 within the cell. An antibody targeting one protein (the "bait," e.g., TNIK) is used to pull it out of a cell lysate, bringing along any bound proteins (the "prey," e.g., TCF4 and β-catenin). The presence of the prey proteins in the immunoprecipitated complex is then confirmed by Western blotting.
Figure 3. Workflow for Co-Immunoprecipitation (Co-IP).
Detailed Methodology:
-
Cell Lysate Preparation: Culture and treat cells as required (e.g., with Wnt3a to ensure the complex is formed). Harvest and lyse the cells in a cold, non-denaturing IP lysis buffer (e.g., RIPA buffer without SDS or a buffer containing a non-ionic detergent like NP-40) supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-Clearing: Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding of proteins to the beads. Pellet the beads and transfer the supernatant to a fresh tube.
-
Immunoprecipitation: Add the primary antibody specific to the bait protein (e.g., anti-TNIK) to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for another 1-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-4 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.
-
Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using antibodies against the expected interacting proteins (e.g., anti-TCF4 and anti-β-catenin).
Western Blotting for Protein Expression
Western blotting is used to detect and semi-quantify the levels of specific proteins in a sample. In the context of Wnt signaling, it can be used to measure the total levels of β-catenin (to see if an inhibitor causes its degradation) or downstream targets like c-Myc and Cyclin D1.
Detailed Methodology:
-
Sample Preparation: Prepare cell lysates as described in the Co-IP protocol (Step 1) or using a standard lysis buffer like RIPA. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in SDS loading buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C. This prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-β-catenin, anti-c-Myc, anti-TNIK) diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control protein like GAPDH or β-actin should be probed on the same membrane to ensure equal protein loading.
References
Unveiling the Cellular Targets of Tnik&map4K4-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tnik&map4K4-IN-1 has emerged as a potent dual inhibitor of Traf2- and Nck-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), two key regulators of the c-Jun N-terminal kinase (JNK) signaling pathway. This technical guide provides an in-depth overview of the cellular targets of Tnik&map4K4-IN-1, presenting quantitative data, detailed experimental protocols for target identification and validation, and visualizations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this dual kinase inhibitor in oncology and fibrosis.
Introduction
Traf2- and Nck-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) are members of the Ste20 kinase family that play critical roles in a variety of cellular processes, including stress response, cell proliferation, and apoptosis. Dysregulation of the signaling pathways governed by these kinases has been implicated in the pathogenesis of numerous diseases, most notably cancer and fibrosis. Tnik&map4K4-IN-1 is a small molecule inhibitor designed to dually target the kinase activity of both TNIK and MAP4K4, offering a promising therapeutic strategy for diseases driven by the JNK signaling cascade. Understanding the precise cellular targets and the molecular mechanisms of this inhibitor is paramount for its preclinical and clinical development.
Quantitative Data on Cellular Targets
The primary cellular targets of Tnik&map4K4-IN-1 are the serine/threonine kinases TNIK and MAP4K4. The inhibitory activity of Tnik&map4K4-IN-1 has been quantified using in vitro biochemical assays.
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| TNIK | 1.29 | Human Hepatic Stellate LX-2 | Not Specified | [1][2] |
| MAP4K4 (HGK) | <10 | Human Hepatic Stellate LX-2 | Not Specified | [1][2] |
Table 1: Inhibitory Potency of Tnik&map4K4-IN-1
Due to the high degree of homology within the kinase domains of the Ste20 family, it is crucial to assess the broader selectivity profile of Tnik&map4K4-IN-1. While a comprehensive public kinome scan of Tnik&map4K4-IN-1 is not available, data from a closely related and well-characterized MAP4K4 inhibitor, GNE-495, which also demonstrates potent inhibition of MINK1 and TNIK, provides valuable insights into potential off-target interactions.
| Target | GNE-495 IC50 (nM) | Assay Type |
| MAP4K4 | 3.7 | Biochemical Kinase Assay |
| MINK1 | 5.2 | Cell-free Biochemical Kinase Assay |
| TNIK | 4.8 | Cell-free Biochemical Kinase Assay |
Table 2: Inhibitory Profile of the Related Kinase Inhibitor GNE-495 [3]
Signaling Pathways
TNIK and MAP4K4 are upstream regulators of the JNK signaling pathway, a critical cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of TNIK and MAP4K4 by Tnik&map4K4-IN-1 is expected to modulate the downstream effectors of this pathway.
Experimental Protocols
The identification and validation of the cellular targets of Tnik&map4K4-IN-1 involve a multi-pronged approach, combining biochemical assays with cell-based and proteomic techniques.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the IC50 values of an inhibitor against purified kinases. Specific assay conditions, such as the ATP and substrate concentrations, should be optimized for each kinase.
Objective: To determine the concentration of Tnik&map4K4-IN-1 required to inhibit 50% of the enzymatic activity of TNIK and MAP4K4.
Materials:
-
Recombinant human TNIK and MAP4K4 enzymes
-
Specific peptide substrate for each kinase
-
Tnik&map4K4-IN-1
-
ATP (γ-³³P-ATP for radiometric assays or unlabeled ATP for luminescence-based assays)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 1 mM DTT)
-
96-well or 384-well assay plates
-
Scintillation counter (for radiometric assays) or luminometer (for ADP-Glo™ or similar assays)
Procedure:
-
Compound Preparation: Prepare a serial dilution of Tnik&map4K4-IN-1 in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the recombinant kinase, and the serially diluted inhibitor or DMSO (vehicle control).
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (containing a tracer amount of γ-³³P-ATP for radiometric assays).
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose filter mat, wash to remove unincorporated γ-³³P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Add the detection reagents according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To confirm that Tnik&map4K4-IN-1 binds to and stabilizes TNIK and MAP4K4 in intact cells.
Materials:
-
Cultured cells expressing TNIK and MAP4K4
-
Tnik&map4K4-IN-1
-
Cell lysis buffer (with protease and phosphatase inhibitors)
-
Antibodies specific for TNIK and MAP4K4
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with Tnik&map4K4-IN-1 or vehicle (DMSO) for a specified time.
-
Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against TNIK and MAP4K4.
-
Data Analysis: Quantify the band intensities for TNIK and MAP4K4 at each temperature. A shift in the melting curve to a higher temperature in the presence of Tnik&map4K4-IN-1 indicates target engagement.
Chemical Proteomics (Affinity-Based Protein Profiling)
Chemical proteomics approaches, such as affinity-based protein profiling (AfBPP), can be employed to identify the full spectrum of cellular targets of Tnik&map4K4-IN-1, including potential off-targets.
Objective: To identify the direct and indirect cellular binding partners of Tnik&map4K4-IN-1 on a proteome-wide scale.
Materials:
-
A modified version of Tnik&map4K4-IN-1 with a "clickable" alkyne or azide tag.
-
Biotin-azide or biotin-alkyne for click chemistry.
-
Streptavidin-coated beads.
-
Cell lysate.
-
Mass spectrometer.
Procedure:
-
Probe Synthesis: Synthesize an analog of Tnik&map4K4-IN-1 that incorporates a bio-orthogonal handle (e.g., an alkyne group) without significantly altering its binding properties.
-
Cell Treatment and Lysis: Treat cells with the tagged inhibitor, then lyse the cells.
-
Click Chemistry: Conjugate the alkyne-tagged inhibitor bound to its target proteins with an azide-biotin reporter tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Affinity Purification: Enrich the biotin-labeled protein complexes using streptavidin-coated beads.
-
On-bead Digestion: Wash the beads to remove non-specifically bound proteins and perform on-bead tryptic digestion of the captured proteins.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the inhibitor-treated sample compared to control samples (e.g., vehicle-treated or competition with an excess of the untagged inhibitor) to determine the specific cellular targets.
Conclusion
Tnik&map4K4-IN-1 is a potent dual inhibitor of TNIK and MAP4K4, key kinases in the JNK signaling pathway. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of its cellular targets. A thorough understanding of the on- and off-target activities of Tnik&map4K4-IN-1 is essential for advancing its development as a potential therapeutic agent for cancer, fibrosis, and other diseases driven by aberrant JNK signaling. Further kinome-wide profiling and cellular studies will be instrumental in fully elucidating its mechanism of action and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insilico Medicine announces positive topline results of ISM001-055 for the treatment of idiopathic pulmonary fibrosis (IPF) developed using generative AI [insilico.com]
- 3. US20220289723A1 - Analogs for the treatment of disease - Google Patents [patents.google.com]
A Technical Guide to TNIK and MAP4K4 in Neurodegeneration Research: The Role of the Inhibitor TNIK-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the roles of TRAF2 and NCK-Interacting Kinase (TNIK) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) in the context of neurodegenerative diseases. It details their involvement in key signaling pathways, their implications in specific disorders, and the utility of chemical probes like TNIK-IN-1 for research and therapeutic development.
Introduction: TNIK and MAP4K4 in Neuronal Signaling
TNIK and MAP4K4 are members of the Ste20 family of serine/threonine kinases, specifically the Germinal Center Kinase (GCK-IV) subfamily.[1][2] These kinases are crucial upstream regulators in complex signaling cascades, including the c-Jun N-terminal Kinase (JNK) and Wnt pathways, which are pivotal in neuronal function, development, and pathology.[3][4][5] TNIK, highly expressed in the brain, is found enriched in the postsynaptic density of glutamatergic synapses and also organizes nuclear protein complexes. MAP4K4 is a widely studied member of the MAP4K family known to be a significant player in inflammation, stress responses, and cell migration. Their dysregulation has been increasingly linked to the pathogenesis of several neurodegenerative diseases, making them attractive targets for therapeutic intervention.
Core Signaling Pathways in Neurons
TNIK and MAP4K4 are integral components of multiple signaling networks that govern neuronal fate and function. Their roles often converge, particularly in stress-response pathways leading to neurodegeneration.
In the nervous system, TNIK acts as a critical signaling node with distinct roles at the synapse and in the nucleus. Postsynaptically, TNIK is linked to the NMDA receptor via the scaffolding protein AKAP9 and is required for proper AMPA receptor expression and synaptic function. In the nucleus, TNIK influences the Wnt signaling pathway. The absence of TNIK leads to a significant increase in GSK3β activity and subsequent alterations in Wnt pathway signaling, impacting processes like neurogenesis. This dual-location functionality establishes TNIK as a key regulator of cognitive functions.
Caption: TNIK's dual role in synaptic and nuclear signaling pathways.
The GCK-IV subfamily of kinases, which includes MAP4K4, TNIK (also known as MAP4K7), and MINK1 (MAP4K6), acts redundantly as upstream regulators of the DLK/JNK signaling cascade in neurons. In response to stress signals, such as trophic factor withdrawal, these kinases converge to activate Dual Leucine Zipper Kinase (DLK), which in turn initiates a JNK-dependent phosphorylation of the transcription factor c-Jun. This pathway is a conserved regulator of neuronal injury signaling that drives neurodegeneration. Pharmacological or genetic inhibition of all three MAP4Ks is required to potently protect neurons from degeneration, highlighting their functional redundancy.
Caption: Redundant roles of MAP4K4, MINK1, and TNIK in JNK-mediated neurodegeneration.
Role in Specific Neurodegenerative Diseases
The implication of TNIK and MAP4K4 extends across several major neurodegenerative disorders.
-
Alzheimer's Disease (AD): Research suggests TNIK interacts with the Tau protein, a key pathogenic protein that forms neurofibrillary tangles in the brains of Alzheimer's patients. This interaction may disrupt neuronal signaling and repair mechanisms. Furthermore, neuroinflammation is a critical component of AD pathogenesis, and kinases like MAP4K4 that regulate inflammatory signaling pathways are of significant interest.
-
Parkinson's Disease (PD): Studies are underway to characterize TNIK as a kinase that regulates LRRK2, a protein frequently mutated in familial PD. The hypothesis is that TNIK phosphorylates LRRK2, and understanding this interaction could provide new therapeutic targets for modulating LRRK2 pathology.
-
Amyotrophic Lateral Sclerosis (ALS): MAP4K4 has been shown to regulate motor neuron death. Its suppression in cellular models not only promotes motor neuron survival but also prevents neurite degeneration and reduces levels of mutant SOD1 through the activation of autophagy. The MAP4K4 signaling cascade in this context specifically involves phosphorylated JNK3 and the canonical c-Jun apoptotic pathway, making it a druggable target for ALS therapeutics.
-
Huntington's Disease (HD): While direct links are still being established, the Wnt signaling pathway, which TNIK regulates, is crucial for neuronal health and its dysregulation is implicated in various neurodegenerative conditions. Exploring the role of TNIK inhibitors in HD models is a logical next step.
TNIK-IN-1: A Chemical Probe for Research
Small molecule inhibitors are invaluable tools for dissecting signaling pathways and validating therapeutic targets. Several inhibitors targeting TNIK have been developed, with some compounds referred to as "TNIK-IN-1". These potent and selective inhibitors allow for the acute modulation of TNIK activity in cellular and animal models.
The following table summarizes publicly available data on representative TNIK inhibitors. Note that "TNIK-IN-1" may refer to different chemical entities in the literature.
| Compound Name | Target(s) | IC₅₀ | Notes | Reference(s) |
| TNIK-IN-1 (Compound 1) | TNIK | 65 nM | Described as having antitumor activity. | |
| TINK-IN-1 (Compound 9) | TNIK | 8 nM | A potent and selective TNIK inhibitor. | |
| INS018_055 (Rentosertib) | TNIK | - | AI-designed inhibitor in Phase II clinical trials for fibrosis, with potential application in aging-related diseases including neurodegeneration. |
Experimental Methodologies
Detailed and reproducible protocols are essential for advancing research in this field. Below are methodologies derived from the literature for studying TNIK/MAP4K4 function and the effects of their inhibition.
This protocol is adapted for the formulation of a hydrophobic inhibitor for in vivo experiments, based on methods for TNIK-IN-1.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of TNIK-IN-1 in 100% DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: The final vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (vol/vol).
-
Working Solution Formulation (for 1 mL): a. To a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL TNIK-IN-1 DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. e. If any precipitation occurs, use brief sonication or gentle warming to aid dissolution.
-
Administration: The working solution should be prepared fresh on the day of use. Administration route (e.g., intraperitoneal, oral gavage) and dosage must be determined based on the specific animal model and experimental design.
This protocol outlines a method to assess the role of MAP4K4, MINK1, and TNIK in neuronal survival using a trophic factor withdrawal model in dorsal root ganglion (DRG) neurons.
-
Cell Culture: Culture embryonic mouse DRG neurons on a suitable substrate according to standard laboratory procedures.
-
siRNA Transfection: a. On the day of plating, transfect DRG neurons with non-targeting control siRNA or siRNAs specific to Map4k4, Mink1, and Tnik, alone or in combination, using a suitable electroporation or lipid-based transfection reagent. b. Culture the neurons for 48-72 hours to allow for target gene knockdown. Confirm knockdown efficiency via qPCR or Western blot in a parallel set of cultures.
-
Trophic Factor Withdrawal: a. After the knockdown period, deprive the neurons of Nerve Growth Factor (NGF) to induce stress and initiate the degenerative pathway. b. A control group of neurons should continue to be cultured in the presence of NGF.
-
Endpoint Analysis (20-24 hours post-withdrawal): a. Fix the cells with 4% paraformaldehyde. b. Perform immunofluorescence staining for a neuronal marker (e.g., β-III tubulin) to visualize axons. c. Acquire images using a high-content imager or fluorescence microscope.
-
Quantification: a. Quantify neurodegeneration by measuring axon fragmentation. An "axon fragmentation score" can be calculated as the average number of intact, connected axonal segments per image, normalized to the NGF-treated control condition. b. Statistical analysis (e.g., one-way ANOVA) is used to compare the degree of neuroprotection across different siRNA treatment groups.
Caption: Workflow for an in vitro siRNA-based neuroprotection assay.
Conclusion and Future Directions
TNIK and MAP4K4 are critical, functionally-redundant kinases that regulate neuronal stress pathways central to the pathology of multiple neurodegenerative diseases. Their position as upstream regulators of the DLK/JNK cascade and TNIK's additional role in Wnt and synaptic signaling make them compelling targets for therapeutic intervention. The development of potent and selective inhibitors, such as TNIK-IN-1 and Rentosertib, provides powerful tools to further investigate their roles in disease models and offers a promising avenue for developing novel neuroprotective therapies.
Future research should focus on:
-
Validating the efficacy of TNIK/MAP4K4 inhibitors in a broader range of preclinical models of neurodegeneration (e.g., AD, PD, ALS).
-
Investigating the potential for combination therapies, for instance, pairing TNIK inhibitors with other agents to target multiple pathogenic pathways.
-
Developing brain-penetrant inhibitors optimized for chronic administration in neurodegenerative conditions.
-
Identifying downstream biomarkers to monitor target engagement and therapeutic response in future clinical trials.
References
- 1. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons | Journal of Neuroscience [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Tnik&map4K4-IN-1: A Dual Inhibitor Targeting Key Cancer Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual inhibitor Tnik&map4K4-IN-1 and its molecular targets, Traf2- and Nck-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). Both TNIK and MAP4K4 are serine/threonine kinases that have emerged as critical regulators in various oncogenic signaling pathways. Their dysregulation is implicated in the proliferation, survival, migration, and treatment resistance of cancer cells. This document details the roles of TNIK and MAP4K4 in cancer, the mechanism of action of Tnik&map4K4-IN-1, and relevant experimental protocols for its investigation.
The Role of TNIK in Cancer
Traf2- and Nck-interacting kinase (TNIK) is a member of the germinal center kinase (GCK) family.[1] It has been identified as a crucial activator of the Wnt signaling pathway, a pathway frequently deregulated in numerous cancers, most notably colorectal cancer.[2][3] TNIK interacts with the β-catenin/T-cell factor 4 (TCF4) transcriptional complex, phosphorylating TCF4 and inducing the transcription of Wnt target genes essential for cell proliferation and survival.[1][4] Consequently, colorectal cancer cells often exhibit a high dependency on TNIK for their growth.
Beyond its central role in Wnt signaling, TNIK is also involved in the c-Jun N-terminal kinase (JNK) pathway and the regulation of the actin cytoskeleton, processes that are critical for cell migration and invasion. Elevated expression of TNIK has been observed in various malignancies, including pancreatic, ovarian, thyroid, and lung cancers, often correlating with poorer patient prognoses. The essential role of TNIK in driving cancer progression has positioned it as a promising target for therapeutic intervention.
The Role of MAP4K4 in Cancer
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Nck-interacting kinase (NIK) in mice, is a member of the Ste20 family of serine/threonine kinases. Its role in cancer is complex and can be context-dependent, with evidence supporting both pro-oncogenic and tumor-suppressive functions.
MAP4K4 is overexpressed in a wide range of tumors, including pancreatic, colorectal, ovarian, and lung cancers. It contributes to cancer development primarily through three axes: activating cell proliferation pathways, altering cytoskeleton function to promote invasion and migration, and impairing anti-tumor immune responses. MAP4K4 can activate downstream pro-proliferative pathways such as the JNK and mixed-lineage protein kinase 3 (MLK3) pathways.
Conversely, MAP4K4 has also been identified as an activator of the Hippo tumor suppressor pathway, where it can phosphorylate LATS1/2, leading to the degradation of the oncogenic transcriptional co-activators YAP/TAZ. This dual functionality suggests that the ultimate effect of MAP4K4 on tumor progression may depend on the specific cellular context and the balance of its downstream signaling outputs. Despite this complexity, inhibition of MAP4K4 has been shown to reduce tumor proliferation, migration, and invasion in various cancer models.
Tnik&map4K4-IN-1: A Dual Kinase Inhibitor
Tnik&map4K4-IN-1 (also referred to as compound A-39) is a potent, small-molecule inhibitor that dually targets the kinase activity of both TNIK and MAP4K4. By simultaneously blocking these two key nodes in cancer signaling, Tnik&map4K4-IN-1 offers a multi-pronged approach to inhibiting cancer cell growth, proliferation, and invasion.
Data Presentation
The inhibitory activity of Tnik&map4K4-IN-1 has been quantified, demonstrating high potency against both target kinases.
| Compound | Target | IC50 | Cell Line | Reference |
| Tnik&map4K4-IN-1 | TNIK | 1.29 nM | Human Hepatic Stellate Cell (LX-2) | |
| Tnik&map4K4-IN-1 | MAP4K4/HGK | <10 nM | Human Hepatic Stellate Cell (LX-2) |
Table 1: In vitro inhibitory activity of Tnik&map4K4-IN-1.
Signaling Pathways and Mechanism of Inhibition
Tnik&map4K4-IN-1 exerts its anti-cancer effects by intercepting key signaling cascades. The inhibitor binds to the ATP-binding site of TNIK and MAP4K4, preventing the phosphorylation of their downstream substrates and effectively shutting down their signaling output.
TNIK-Wnt Signaling Pathway
In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization of β-catenin, allowing it to translocate to the nucleus. There, it forms a complex with TCF/LEF transcription factors. TNIK is a critical component of this complex, where its kinase activity is required for the transcription of target genes like c-Myc and Cyclin D1, which drive cell proliferation. Tnik&map4K4-IN-1 inhibits TNIK, thereby blocking this transcriptional activation.
MAP4K4 Signaling Pathways
MAP4K4 acts upstream of several MAPK cascades, including the JNK pathway. It can phosphorylate and activate kinases like MLK3, which in turn activate MKK4/7, leading to JNK activation and subsequent regulation of transcription factors like c-Jun. This pathway is involved in cell proliferation and invasion. MAP4K4 also activates the Hippo pathway by phosphorylating LATS1/2, which has tumor-suppressive functions. The dual inhibition by Tnik&map4K4-IN-1 would impact both of these opposing pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of kinase inhibitors like Tnik&map4K4-IN-1.
Kinase Activity Assay (Luminescent)
This protocol is based on the quantification of ADP produced during the kinase reaction, which is then converted to a light signal.
Materials:
-
Recombinant human TNIK or MAP4K4 enzyme
-
Appropriate kinase substrate (e.g., generic peptide or specific protein)
-
Tnik&map4K4-IN-1
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Serially dilute Tnik&map4K4-IN-1 in kinase buffer to achieve a range of concentrations for IC50 determination. Prepare a kinase/substrate master mix and an ATP solution in kinase buffer.
-
Kinase Reaction:
-
To each well of the plate, add 5 µL of the diluted inhibitor or vehicle control (e.g., DMSO).
-
Add 10 µL of the kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., colorectal, pancreatic)
-
Complete cell culture medium
-
Tnik&map4K4-IN-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Tnik&map4K4-IN-1 in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the IC50.
Western Blotting
This technique is used to detect changes in protein levels and phosphorylation status of key signaling molecules downstream of TNIK and MAP4K4.
Materials:
-
Cancer cells treated with Tnik&map4K4-IN-1
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TCF4, anti-phospho-c-Jun, anti-β-catenin, anti-total-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with Tnik&map4K4-IN-1 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH) to determine the effect of the inhibitor on protein expression and phosphorylation.
Experimental and Logical Workflows
Visualizing the workflow for inhibitor characterization helps in planning and executing research studies.
Conclusion
The dual inhibition of TNIK and MAP4K4 presents a compelling therapeutic strategy for cancers dependent on the Wnt and MAPK signaling pathways. Tnik&map4K4-IN-1 is a potent tool compound for dissecting the complex roles of these kinases in oncology. The data and protocols presented in this guide are intended to facilitate further research into the mechanism and potential clinical applications of dual TNIK and MAP4K4 inhibition, with the ultimate goal of developing novel and effective cancer therapies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Dual TNIK and MAP4K4 Inhibition in Fibrosis Research
Fibrosis, the excessive accumulation of extracellular matrix, leads to organ scarring and failure, representing a significant challenge in modern medicine with high morbidity and mortality.[1] Key cellular mediators of this process are activated myofibroblasts, which are primary producers of collagen.[1] Recent advancements in drug discovery have identified TRAF2 and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) as critical regulators in fibrotic pathways, making them promising therapeutic targets.[2][3][4] This technical guide provides a comprehensive overview of the dual inhibition of TNIK and MAP4K4 for fibrosis studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Target Rationale: TNIK and MAP4K4 in Fibrosis
TNIK (TRAF2 and NCK-interacting kinase)
MAP4K4 (Mitogen-activated protein kinase kinase kinase kinase 4)
Also known as HGK or MEKKK4, MAP4K4 is another member of the STE20 kinase family. Its expression in human liver biopsies positively correlates with key features of non-alcoholic fatty liver disease (NAFLD), including steatosis, inflammation, and fibrosis. MAP4K4 acts as an upstream regulator of critical signaling cascades, including the JNK and ERK pathways, which are heavily involved in cellular stress responses, inflammation, and apoptosis—all contributing to fibrogenesis. Silencing MAP4K4 has been shown to protect liver cells from lipid-induced damage and stress.
The dual inhibition of TNIK and MAP4K4 presents a compelling therapeutic strategy, targeting multiple facets of the fibrotic process, from extracellular matrix deposition to inflammation and cellular stress responses.
Quantitative Data on TNIK/MAP4K4 Inhibitors
Several small molecule inhibitors targeting TNIK and/or MAP4K4 have been developed and evaluated in preclinical and clinical settings. The data below summarizes the potency and efficacy of these compounds.
Table 1: In Vitro Potency of Exemplified TNIK/MAP4K4 Inhibitors
| Compound ID | Target(s) | Assay Type | IC50 / EC50 | Cell Line / System | Source |
| Exemplified Compound 1 | TNIK | γ33P-ATP Scintillation | IC50 = 2.8 nM | Human TNIK | |
| MAP4K4 | γ33P-ATP Scintillation | IC50 < 10 nM | Human MAP4K4 | ||
| Collagen Production | Western Blot | EC50 = 0.042 µM | TGF-β stimulated LX-2 | ||
| Exemplified Compound [I] | TNIK | Z-lyte Assay | IC50 = 1-12 nM | Human TNIK | |
| Exemplified Compound [II] | TNIK | Scintillation Counting | IC50 = 1-12 nM | Human TNIK | |
| MAP4K4 | γ33P-ATP Scintillation | IC50 = 12-120 nM | Human MAP4K4 | ||
| Collagen Production | Western Blot | IC50 < 0.1 nM | TGF-β stimulated LX-2 | ||
| INS018_055 (Rentosertib) | TNIK | - | - | - | |
| NCB-0846 | TNIK | - | - | - |
Table 2: In Vivo Efficacy and Clinical Trial Data
| Compound / Inhibitor | Model / Study Population | Dosing | Key Findings | Source |
| NCB-0846 | CCl4-induced liver fibrosis (mice) | 10 mg/kg, 5x weekly | Reduced liver fibrogenesis. | |
| TK850 (Dual TGFβR1/MAP4K4 inhibitor) | Unilateral Ureteral Obstruction (UUO) renal fibrosis (mice) | Not specified | Significantly attenuated collagen deposition. | |
| INS018_055 (Rentosertib) | Phase I Clinical Trial (Healthy Volunteers) | Not specified | Favorable safety, tolerability, and pharmacokinetic profiles. | |
| INS018_055 (Rentosertib) | Phase 2a Clinical Trial (IPF Patients) | 60 mg QD | Mean change of +98.4 ml in forced vital capacity vs. -20.3 ml for placebo. |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of TNIK/MAP4K4 inhibitors.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against TNIK or MAP4K4.
-
Methodology (Gamma-33P-ATP-based Scintillation Counter Method):
-
Prepare a reaction mixture containing the purified recombinant human TNIK or MAP4K4 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and transfer the mixture to a filter membrane to capture the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-33P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Collagen Production Assay
-
Objective: To assess the effect of an inhibitor on collagen synthesis in a cellular model of fibrosis.
-
Methodology (Western Blot in LX-2 cells):
-
Culture human hepatic stellate cells (LX-2 line) in standard growth medium.
-
Induce a fibrotic phenotype by stimulating the cells with Transforming Growth Factor-beta (TGF-β) (e.g., 1-5 ng/mL) for 48-72 hours.
-
Concurrently treat the cells with the test inhibitor at various concentrations.
-
After the incubation period, lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Collagen Type I.
-
Use a loading control antibody (e.g., GAPDH or β-actin) for normalization.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.
-
Calculate the EC50 value based on the reduction in collagen expression.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
-
Objective: To evaluate the anti-fibrotic efficacy of a compound in a mouse model of lung fibrosis.
-
Methodology:
-
Anesthetize mice (e.g., C57BL/6J) according to approved animal care protocols.
-
Induce lung injury by a single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5 - 3.0 U/kg). Control animals receive saline.
-
Administer the test compound (e.g., INS018_055) or vehicle to the mice daily or as per the study design, starting at a predetermined time point relative to bleomycin administration (prophylactic or therapeutic regimen). Administration can be oral, inhaled, or topical.
-
Monitor the animals for a period of 14 to 28 days.
-
At the end of the study, euthanize the mice and harvest the lungs.
-
Assess fibrosis using multiple endpoints:
-
Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson’s trichrome or Picrosirius red to visualize collagen deposition. Quantify fibrosis using the Ashcroft scoring method.
-
Biochemistry: Homogenize a portion of the lung tissue to measure the hydroxyproline content, a quantitative measure of collagen.
-
Gene Expression: Extract RNA from lung tissue to analyze the expression of profibrotic genes (e.g., Col1a1, Acta2, Timp1) via qRT-PCR.
-
-
Signaling Pathways and Mechanisms of Action
The anti-fibrotic effects of dual TNIK/MAP4K4 inhibition are rooted in their modulation of key signaling pathways.
TNIK Signaling in Fibrosis
TNIK plays a central role in TGF-β and Wnt signaling, both of which are potent drivers of fibrosis. It is also essential for the proper trafficking and secretion of procollagen. Inhibiting TNIK can therefore disrupt the fibrotic process at multiple levels: reducing the expression of fibrotic genes and impairing the deposition of collagen into the extracellular matrix.
MAP4K4 Signaling in Fibrosis
MAP4K4 is a key upstream activator of the JNK signaling cascade, a pathway activated by cellular stress and inflammatory cytokines like TNF-α and TGF-β. Chronic activation of the JNK pathway contributes to fibroblast activation, inflammation, and apoptosis, all of which fuel the fibrotic response. By inhibiting MAP4K4, the downstream activation of JNK is suppressed, mitigating these pro-fibrotic cellular events.
Convergent TNIK/MAP4K4 Workflow
Research indicates that TNIK and MAP4K4 can act redundantly or convergently to regulate stress-induced signaling, particularly the JNK pathway. This suggests that inhibiting a single kinase might not be sufficient to block the pro-fibrotic signal completely. A dual inhibitor, therefore, offers a more robust therapeutic approach by targeting multiple nodes within the fibrotic signaling network.
Conclusion
The dual targeting of TNIK and MAP4K4 represents a novel and powerful strategy in the development of anti-fibrotic therapies. The compelling preclinical data, coupled with promising early clinical trial results for inhibitors like rentosertib (INS018_055), highlights the therapeutic potential of this approach. By simultaneously disrupting key pathways in collagen synthesis, secretion, inflammation, and cellular stress, dual TNIK/MAP4K4 inhibitors offer a multi-pronged attack on the complex pathology of fibrotic diseases. This guide provides the foundational technical information for researchers to explore and advance this exciting area of drug development.
References
- 1. TNIK | Insilico Medicine [insilico.com]
- 2. | BioWorld [bioworld.com]
- 3. Traf2 and NCK Interacting Kinase Is a Critical Regulator of Procollagen I Trafficking and Hepatic Fibrogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MAP4K4 signaling initiates metabolic reprogramming to protect hepatocytes from lipotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
Tnik&map4K4-IN-1: A Potent Dual Inhibitor for Cancer and Fibrosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual inhibitor Tnik&map4K4-IN-1, also known as compound A-39. It is tailored for an audience of researchers, scientists, and professionals in the field of drug development, offering detailed information on its inhibitory activity, the signaling pathways it targets, and standardized protocols for its evaluation.
Core Inhibitory Activity
Tnik&map4K4-IN-1 is a potent, dual inhibitor of TRAF2 and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). Its inhibitory capacity has been quantified in human hepatic stellate cells (LX-2), demonstrating significant potency against both kinases.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) values for Tnik&map4K4-IN-1 are presented in the table below. This data highlights the compound's strong activity against both TNIK and MAP4K4, making it a valuable tool for investigating the roles of these kinases in various pathological conditions, including cancer and fibrosis.
| Target Kinase | Cell Line | IC50 Value |
| TNIK | Human Hepatic Stellate Cell LX-2 | 1.29 nM |
| MAP4K4/HGK | Human Hepatic Stellate Cell LX-2 | <10 nM |
Targeted Signaling Pathways
Tnik&map4K4-IN-1 exerts its effects by modulating two critical signaling pathways: the Wnt signaling pathway, in which TNIK is a key component, and the MAPK signaling cascade, which is influenced by MAP4K4. Understanding these pathways is crucial for elucidating the mechanism of action of this dual inhibitor.
TNIK and the Wnt Signaling Pathway
TNIK is a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway.[1] This pathway is fundamental for cell proliferation, differentiation, and growth.[1] TNIK interacts with TCF4 and β-catenin, and its kinase activity is essential for the transcriptional activation of Wnt target genes.[2] In many cancers, such as colorectal cancer, the Wnt pathway is aberrantly activated, making TNIK an attractive therapeutic target.[1][3] By inhibiting TNIK, Tnik&map4K4-IN-1 can disrupt this aberrant signaling, thereby impeding cancer cell growth and proliferation.
MAP4K4 and the MAPK Signaling Pathway
MAP4K4, also known as Hepatocyte progenitor kinase-like/Germinal center kinase-like kinase (HGK), is a member of the Ste20-like kinase family. It functions as an upstream regulator in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. MAP4K4 can influence several downstream pathways, including the JNK, p38 MAPK, and to some extent, the ERK1/2 pathways. These pathways are crucial in regulating cellular responses to a variety of external stimuli and are involved in processes such as inflammation, cell stress responses, cell migration, and apoptosis.
Experimental Protocols
To facilitate the reproducible evaluation of Tnik&map4K4-IN-1 and other kinase inhibitors, this section provides detailed, standardized protocols for both biochemical and cell-based assays commonly used for IC50 determination.
Protocol 1: Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based assay to quantify the enzymatic activity of a kinase by measuring the amount of ADP produced.
Materials:
-
Tnik&map4K4-IN-1
-
Recombinant TNIK or MAP4K4 enzyme
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Tnik&map4K4-IN-1 in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase reaction buffer. The final DMSO concentration should be consistent and low (e.g., <1%).
-
Prepare the kinase and substrate solutions in kinase reaction buffer to their optimal concentrations.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a multiwell plate, add the serially diluted inhibitor.
-
Add the kinase and substrate solution to each well. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data by setting the luminescence of the no-inhibitor control as 100% activity.
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Cell-Based Assay for IC50 Determination (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines a method to determine the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Tnik&map4K4-IN-1
-
LX-2 cells (or other relevant cell line)
-
Appropriate cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipettes
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Allow adherent cells to attach overnight in a cell culture incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare a serial dilution of Tnik&map4K4-IN-1 in cell culture medium.
-
Add the diluted inhibitor solutions to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on a plate shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average luminescence from wells containing medium without cells (background).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model to determine the IC50 value.
-
References
Dual TNIK and MAP4K4 Inhibitor: A Technical Overview of Tnik&map4K4-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of Tnik&map4K4-IN-1, a potent dual inhibitor of Traf2- and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). This document consolidates available data on its chemical characteristics, mechanism of action, and relevant experimental protocols to support further research and development.
Core Chemical Properties and Structure
Tnik&map4K4-IN-1, also referred to as compound A-39, is a small molecule inhibitor with the following key identifiers and properties:
| Property | Value |
| Compound Name | Tnik&map4K4-IN-1 (compound A-39) |
| CAS Number | 2478592-86-6 |
| Molecular Formula | C₂₅H₂₃FN₄O₃ |
| Molecular Weight | 446.47 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
| In Vivo Formulation | 10% DMSO >> 90% corn oil (≥ 2.5 mg/mL) |
| Storage (Solid) | -20°C, sealed, away from moisture |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month), sealed |
Chemical Structure:
The chemical structure of Tnik&map4K4-IN-1 is provided below:
The IUPAC name for this compound is 5-((5-(4-fluorophenyl)-1-(tetrahydrofuran-3-yl)-1H-imidazol-4-yl)methoxy)pyridin-2-amine.
Biological Activity and Mechanism of Action
Tnik&map4K4-IN-1 is a highly potent dual inhibitor of TNIK and MAP4K4, two members of the Ste20-like kinase family. These kinases are implicated in a variety of cellular processes, including stress signaling, cell proliferation, and inflammation. Inhibition of both TNIK and MAP4K4 has shown potential therapeutic benefits in oncology and fibrosis.[1]
Inhibitory Potency:
The inhibitory activity of Tnik&map4K4-IN-1 has been quantified in biochemical and cell-based assays.
| Target | Assay Type | Cell Line | IC₅₀ |
| TNIK | Biochemical | N/A | 1.29 nM |
| MAP4K4 | Biochemical | N/A | <10 nM |
| TNIK | Cellular | Human Hepatic Stellate LX-2 | - |
| MAP4K4 | Cellular | Human Hepatic Stellate LX-2 | - |
Data sourced from patent WO2020170203 A1.
Signaling Pathways
Both TNIK and MAP4K4 are upstream regulators of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in cellular responses to stress, inflammation, and apoptosis.[2][3] By dually inhibiting TNIK and MAP4K4, Tnik&map4K4-IN-1 is expected to effectively suppress the JNK signaling cascade.
Below is a simplified representation of the signaling pathway affected by Tnik&map4K4-IN-1.
Caption: Dual inhibition of TNIK and MAP4K4 by Tnik&map4K4-IN-1 blocks downstream JNK signaling.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general procedures for the synthesis and biological evaluation of Tnik&map4K4-IN-1, based on information from public sources.
Synthesis of Tnik&map4K4-IN-1
The synthesis of Tnik&map4K4-IN-1 is a multi-step process that is detailed in patent WO2020170203 A1. A generalized workflow for the synthesis is presented below. Researchers should refer to the patent for specific reaction conditions, reagents, and purification methods.
Caption: Generalized synthetic workflow for Tnik&map4K4-IN-1.
Biochemical Kinase Inhibition Assay (General Protocol)
The following is a general protocol for determining the IC₅₀ of an inhibitor against a purified kinase. The specific conditions for TNIK and MAP4K4 assays with Tnik&map4K4-IN-1 may vary and should be optimized.
Materials:
-
Purified recombinant TNIK or MAP4K4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (specific peptide or protein for each kinase)
-
Tnik&map4K4-IN-1 (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of Tnik&map4K4-IN-1 in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for Anti-Fibrotic Activity (General Protocol)
This protocol describes a general method for assessing the anti-fibrotic activity of Tnik&map4K4-IN-1 in a cell-based model.
Cell Line:
-
Human Hepatic Stellate Cells (e.g., LX-2)
Materials:
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)
-
TGF-β1 (transforming growth factor-beta 1) to induce a fibrotic response
-
Tnik&map4K4-IN-1 (dissolved in DMSO)
-
Reagents for Western blotting or qPCR to measure fibrosis markers (e.g., α-SMA, Collagen I)
Procedure:
-
Seed LX-2 cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 24 hours.
-
Pre-treat the cells with various concentrations of Tnik&map4K4-IN-1 or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) to induce the expression of fibrotic markers.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and collect the protein or RNA.
-
Analyze the expression of fibrosis markers such as α-smooth muscle actin (α-SMA) and Collagen Type I by Western blotting or quantitative PCR.
-
Quantify the changes in marker expression to determine the anti-fibrotic effect of the inhibitor.
Conclusion
Tnik&map4K4-IN-1 is a potent dual inhibitor of TNIK and MAP4K4 with promising therapeutic potential, particularly in the fields of oncology and fibrosis. This technical guide provides a foundational understanding of its chemical and biological properties. Further research is warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile for potential clinical applications. The provided experimental frameworks can serve as a starting point for researchers aiming to investigate this compound further.
References
Methodological & Application
Application Notes and Protocols for Tnik&map4K4-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the dual inhibitor Tnik&map4K4-IN-1. This small molecule concurrently targets TRAF2 and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), key regulators in cellular signaling pathways implicated in cancer and fibrosis.
Introduction
Tnik&map4K4-IN-1 is a potent, dual inhibitor with demonstrated activity against both TNIK and MAP4K4.[1] TNIK is a serine-threonine kinase involved in Wnt signaling, which is often dysregulated in colorectal cancer. MAP4K4 is implicated in various cellular processes, including inflammation and stress responses, and its inhibition has shown therapeutic potential in fibrosis and cancer. The dual inhibition of these kinases presents a promising strategy for therapeutic intervention in these diseases.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of Tnik&map4K4-IN-1.
| Target | Cell Line | IC50 | Reference |
| TNIK | Human Hepatic Stellate Cells (LX-2) | 1.29 nM | [1] |
| MAP4K4 | Human Hepatic Stellate Cells (LX-2) | <10 nM | [1] |
Signaling Pathways
TNIK and MAP4K4 are key components of distinct but interconnected signaling pathways. TNIK is a crucial activator of the Wnt/β-catenin signaling pathway, which is vital for cell proliferation and differentiation.[2] MAP4K4, along with its close homologs MINK1 and TNIK, acts as an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[3] The dual inhibition of TNIK and MAP4K4 by Tnik&map4K4-IN-1 is therefore expected to modulate both Wnt and JNK signaling cascades.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of Tnik&map4K4-IN-1.
In Vitro Kinase Assay
This protocol is adapted from a method used to determine the IC50 of a similar MAP4K4 inhibitor against TNIK.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tnik&map4K4-IN-1 against TNIK and MAP4K4 kinases.
Materials:
-
Recombinant human TNIK protein (e.g., amino acids 1-367)
-
Recombinant human MAP4K4 protein
-
Kinase reaction buffer (e.g., Promega Kinase Reaction Buffer)
-
ATP
-
Substrate peptide (e.g., a generic kinase substrate or a specific substrate for TNIK/MAP4K4)
-
Tnik&map4K4-IN-1
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of Tnik&map4K4-IN-1 in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions ranging from 10 µM to picomolar concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the recombinant TNIK or MAP4K4 protein to each well. The final concentration of the kinase should be optimized for the assay (e.g., 30 ng per reaction).
-
Add the serially diluted Tnik&map4K4-IN-1 to the wells. Include a DMSO-only control (vehicle).
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the substrate peptide and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detect Kinase Activity:
-
Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of Tnik&map4K4-IN-1 on the viability of cancer or fibrotic cell lines.
Objective: To determine the effect of Tnik&map4K4-IN-1 on cell viability and calculate the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).
Materials:
-
Cell line of interest (e.g., colorectal cancer cell line, hepatic stellate cell line)
-
Complete cell culture medium
-
Tnik&map4K4-IN-1
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Tnik&map4K4-IN-1 in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is consistent and low (e.g., <0.1%) to avoid solvent toxicity.
-
Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Tnik&map4K4-IN-1.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50/CC50 value using non-linear regression.
-
Western Blot Analysis
This protocol is designed to assess the effect of Tnik&map4K4-IN-1 on the phosphorylation of key downstream targets in the JNK signaling pathway, such as JNK and c-Jun.
Objective: To determine if Tnik&map4K4-IN-1 inhibits the phosphorylation of JNK and c-Jun in a cellular context.
Materials:
-
Cell line of interest
-
Tnik&map4K4-IN-1
-
Stimulant for the JNK pathway (e.g., Anisomycin, UV radiation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-phospho-c-Jun (Ser63), anti-c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of Tnik&map4K4-IN-1 for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway by adding a stimulant (e.g., Anisomycin) for a short period (e.g., 30 minutes). Include an unstimulated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
In Vivo Studies
The following provides a general framework for designing in vivo experiments to evaluate the efficacy of Tnik&map4K4-IN-1 in cancer and fibrosis models. Specific parameters such as cell numbers, tumor volume at the start of treatment, and dosing will need to be optimized for each model.
1. In Vivo Cancer Model (Xenograft)
Objective: To evaluate the anti-tumor efficacy of Tnik&map4K4-IN-1 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., colorectal cancer cells)
-
Tnik&map4K4-IN-1
-
Vehicle for in vivo administration (e.g., a formulation of DMSO, PEG300, Tween 80, and saline, or corn oil)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells in a mixture of PBS and Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare the formulation of Tnik&map4K4-IN-1. A suggested starting point for formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, or 10% DMSO in corn oil. The optimal formulation should be determined based on solubility and stability studies.
-
Administer Tnik&map4K4-IN-1 to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., once or twice daily). The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).
-
2. In Vivo Fibrosis Model (Bleomycin-Induced Pulmonary Fibrosis)
Objective: To assess the anti-fibrotic potential of Tnik&map4K4-IN-1 in a bleomycin-induced lung fibrosis model.
Materials:
-
Mice (e.g., C57BL/6)
-
Bleomycin
-
Tnik&map4K4-IN-1
-
Vehicle for in vivo administration
-
Equipment for intratracheal instillation
Procedure:
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis. A control group should receive saline.
-
Treatment:
-
Begin treatment with Tnik&map4K4-IN-1 at a specified time point after bleomycin administration (e.g., day 7, when the fibrotic process is established).
-
Administer the compound daily via a suitable route (e.g., oral gavage) until the end of the study (e.g., day 21 or 28).
-
-
Assessment of Fibrosis:
-
At the end of the study, euthanize the mice and collect the lungs.
-
Assess the extent of fibrosis by:
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Quantify the total collagen content in the lung tissue.
-
Gene Expression Analysis: Measure the mRNA levels of fibrotic markers (e.g., Col1a1, Acta2) by qRT-PCR.
-
-
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of Tnik&map4K4-IN-1. The dual inhibition of TNIK and MAP4K4 presents a novel therapeutic strategy, and these detailed methodologies will enable researchers to thoroughly investigate its efficacy and mechanism of action in relevant disease models. It is recommended to optimize specific conditions, such as inhibitor concentrations and treatment schedules, for each experimental system.
References
Application Notes and Protocols for In Vivo Administration of Tnik&map4K4-IN-1
For Research Use Only
Introduction
Tnik&map4K4-IN-1 is a potent dual inhibitor of Traf2 and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3] These kinases are key regulators in distinct but interconnected signaling pathways implicated in a variety of cellular processes, including cell proliferation, inflammation, and cytoskeletal organization. TNIK is a crucial component of the Wnt signaling pathway, while MAP4K4 is involved in the JNK, p38, and ERK signaling cascades.[1] The dual inhibition of TNIK and MAP4K4 by Tnik&map4K4-IN-1 presents a valuable tool for investigating the combined roles of these pathways in various disease models, including cancer and fibrosis.[1]
These application notes provide a comprehensive guide for the in vivo administration of Tnik&map4K4-IN-1 to support preclinical research. The protocols outlined below are based on available data for the compound and established methodologies for similar small molecule inhibitors. Researchers are advised to optimize these protocols for their specific animal models and experimental objectives.
Data Presentation
Table 1: Tnik&map4K4-IN-1 Inhibitor Profile
| Parameter | Value | Reference |
| Target(s) | TNIK, MAP4K4/HGK | |
| IC₅₀ (TNIK) | 1.29 nM | |
| IC₅₀ (MAP4K4/HGK) | <10 nM | |
| Molecular Formula | C₂₅H₂₃FN₄O₃ | |
| Molecular Weight | 446.47 g/mol |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by TNIK and MAP4K4.
// Nodes Wnt [label="Wnt Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frizzled [label="Frizzled Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LRP5_6 [label="LRP5/6 Co-receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dvl [label="Dishevelled (Dvl)", fillcolor="#FBBC05"]; Axin_APC_GSK3b [label="Destruction Complex\n(Axin, APC, GSK3β)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; beta_catenin [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCF_LEF [label="TCF/LEF", fillcolor="#FBBC05"]; Tnik [label="TNIK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target_Genes [label="Wnt Target Genes\n(e.g., c-Myc, Cyclin D1)", shape=note, fillcolor="#F1F3F4"];
// Edges Wnt -> Frizzled; Frizzled -> Dvl; LRP5_6 -> Dvl; Dvl -> Axin_APC_GSK3b [label="Inhibition", style=dashed, arrowhead=tee]; Axin_APC_GSK3b -> beta_catenin [label="Phosphorylation &\nDegradation", style=dashed, arrowhead=tee]; beta_catenin -> TCF_LEF [label="Nuclear translocation\nand binding"]; TCF_LEF -> Tnik; Tnik -> TCF_LEF [label="Phosphorylation"]; TCF_LEF -> Target_Genes [label="Transcription"];
// Inhibitor Tnik_map4K4_IN_1 [label="Tnik&map4K4-IN-1", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Tnik_map4K4_IN_1 -> Tnik [arrowhead=tee, color="#EA4335", style=bold]; }
Caption: TNIK Signaling Pathway in Wnt Activation.// Nodes Stress_Stimuli [label="Stress Stimuli\n(e.g., Cytokines, UV)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAP4K4 [label="MAP4K4 (HGK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAP3Ks [label="MAP3Ks\n(e.g., MEKK1, TAK1)", fillcolor="#FBBC05"]; MKK4_7 [label="MKK4/7", fillcolor="#FBBC05"]; MKK3_6 [label="MKK3/6", fillcolor="#FBBC05"]; MEK1_2 [label="MEK1/2", fillcolor="#FBBC05"]; JNK [label="JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK1_2 [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., c-Jun, ATF2)", shape=note, fillcolor="#F1F3F4"]; Cellular_Responses [label="Cellular Responses\n(Inflammation, Apoptosis, etc.)", shape=note, fillcolor="#F1F3F4"];
// Edges Stress_Stimuli -> MAP4K4; MAP4K4 -> MAP3Ks; MAP3Ks -> MKK4_7; MAP3Ks -> MKK3_6; MAP3Ks -> MEK1_2; MKK4_7 -> JNK; MKK3_6 -> p38; MEK1_2 -> ERK1_2; JNK -> Transcription_Factors; p38 -> Transcription_Factors; ERK1_2 -> Transcription_Factors; Transcription_Factors -> Cellular_Responses;
// Inhibitor Tnik_map4K4_IN_1 [label="Tnik&map4K4-IN-1", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Tnik_map4K4_IN_1 -> MAP4K4 [arrowhead=tee, color="#EA4335", style=bold]; }
Caption: MAP4K4 Signaling Pathways.Experimental Protocols
Drug Formulation and Preparation
Materials:
-
Tnik&map4K4-IN-1 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation (in DMSO):
-
Prepare a stock solution of Tnik&map4K4-IN-1 in 100% DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of Tnik&map4K4-IN-1 in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation (for in vivo administration):
-
It is highly recommended to prepare the working solution fresh on the day of use.
-
The recommended vehicle for in vivo administration is a mixture of 10% DMSO and 90% corn oil.
-
To prepare the working solution, first add the required volume of the DMSO stock solution to a sterile tube.
-
Then, add the corresponding volume of sterile corn oil to achieve the final desired concentration and a 10% DMSO/90% corn oil ratio.
-
Example: To prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of sterile corn oil.
-
Vortex the mixture vigorously to ensure a homogenous suspension. The solubility of Tnik&map4K4-IN-1 in this vehicle is ≥ 2.5 mg/mL.
-
In Vivo Administration
The following are generalized protocols for oral and intraperitoneal administration in mice. The optimal route, dosage, and treatment schedule should be determined empirically for each specific animal model and study design.
// Nodes Start [label="Start: Acclimatization of Animals", shape=ellipse, fillcolor="#F1F3F4"]; Grouping [label="Randomization into\nTreatment Groups", fillcolor="#FBBC05"]; Vehicle_Group [label="Vehicle Control Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment_Group [label="Tnik&map4K4-IN-1 Group(s)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Administration [label="Drug Administration\n(e.g., Oral Gavage, IP Injection)", fillcolor="#FBBC05"]; Monitoring [label="Monitoring\n(Tumor size, Body weight, etc.)", shape=diamond, fillcolor="#F1F3F4"]; Endpoint [label="Endpoint Determination", shape=diamond, fillcolor="#F1F3F4"]; Data_Collection [label="Data and Sample Collection\n(Blood, Tissues)", fillcolor="#FBBC05"]; Analysis [label="Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Grouping; Grouping -> Vehicle_Group; Grouping -> Treatment_Group; Vehicle_Group -> Administration; Treatment_Group -> Administration; Administration -> Monitoring; Monitoring -> Endpoint; Endpoint -> Data_Collection; Data_Collection -> Analysis; Analysis -> Conclusion; }
Caption: General Experimental Workflow for in vivo Studies.1. Oral Administration (Gavage)
-
Animal Model: Mouse (e.g., C57BL/6, BALB/c, Nude)
-
Suggested Starting Dose: 10-50 mg/kg body weight. This range is based on doses used for other kinase inhibitors in preclinical models.
-
Frequency: Once or twice daily.
-
Procedure:
-
Accurately weigh each animal to determine the correct volume of the working solution to administer.
-
Use a proper-sized oral gavage needle (e.g., 20-22 gauge for adult mice).
-
Gently restrain the mouse and insert the gavage needle into the esophagus, ensuring it does not enter the trachea.
-
Slowly administer the calculated volume of the Tnik&map4K4-IN-1 working solution or the vehicle control.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
2. Intraperitoneal (IP) Injection
-
Animal Model: Mouse
-
Suggested Starting Dose: 5-25 mg/kg body weight.
-
Frequency: Once daily or every other day.
-
Procedure:
-
Weigh each animal to calculate the required injection volume.
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge for mice).
-
Restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the Tnik&map4K4-IN-1 working solution or vehicle control.
-
Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.
-
Efficacy and Toxicity Assessment
Efficacy Assessment:
The methods for assessing the efficacy of Tnik&map4K4-IN-1 will depend on the disease model being studied.
-
Oncology Models:
-
Monitor tumor volume using calipers for subcutaneous xenograft models.
-
Use bioluminescence or fluorescence imaging for orthotopic or metastatic models.
-
Assess changes in tumor biomarkers through immunohistochemistry (IHC) or western blotting of tumor lysates.
-
-
Fibrosis Models:
-
Histological analysis of tissue sections (e.g., Masson's trichrome staining) to quantify collagen deposition.
-
Measure levels of fibrotic markers (e.g., α-SMA, collagen I) in tissue homogenates via qPCR or western blotting.
-
Toxicity Assessment:
Regularly monitor the health of the animals throughout the study.
-
Clinical Observations: Daily checks for changes in behavior, appearance (e.g., ruffled fur), and activity levels.
-
Body Weight: Measure body weight at least twice a week as an indicator of general health.
-
Complete Blood Count (CBC) and Serum Chemistry: At the end of the study, collect blood samples to analyze for signs of toxicity, such as changes in liver enzymes (ALT, AST) or kidney function markers (BUN, creatinine).
-
Histopathology: Collect major organs (liver, kidney, spleen, lung, heart) at necropsy for histological examination to identify any potential organ damage.
Disclaimer
The protocols and information provided in these application notes are intended for guidance purposes only and are for research use. The specific experimental conditions, including animal model, dosage, administration route, and treatment schedule, must be optimized by the end-user for their particular research needs. It is the researcher's responsibility to ensure that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for TNIK & MAP4K4-IN-1 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of TNIK (TRAF2 and NCK-interacting kinase) and MAP4K4 (Mitogen-activated protein kinase kinase kinase kinase 4) proteins by Western blot, including the use of the dual inhibitor TNIK&MAP4K4-IN-1.
Introduction
TNIK and MAP4K4 are members of the germinal center kinase (GCK) family of serine/threonine kinases.[1][2] They are involved in a variety of cellular processes, including cell proliferation, stress responses, and cytoskeletal organization.[3][4][5] TNIK is a key component of the Wnt signaling pathway, where it phosphorylates TCF4 to activate the transcription of Wnt target genes. MAP4K4 is an upstream regulator of the JNK signaling pathway and is implicated in inflammatory responses and metabolic diseases. Given their roles in various pathologies, including cancer and fibrosis, TNIK and MAP4K4 have emerged as important drug targets. The dual inhibitor TNIK&MAP4K4-IN-1 has been developed to target both kinases. Western blotting is a crucial technique to study the expression levels and modulation of these kinases in response to inhibitors or other stimuli.
Signaling Pathways
TNIK and MAP4K4 are involved in distinct but interconnected signaling cascades. Understanding these pathways is essential for interpreting experimental results.
Caption: TNIK Signaling Pathway in Wnt Activation.
Caption: MAP4K4 Signaling Pathway in JNK Activation.
Quantitative Data Summary
The following table provides recommended antibody dilutions and inhibitor concentrations for Western blot analysis. These are starting points and may require optimization for specific experimental conditions.
| Reagent | Application | Recommended Dilution/Concentration | Vendor (Cat. No.) | Reference |
| Anti-TNIK Antibody | Western Blot | 1:1000 - 1:5000 | Proteintech (67948-1-Ig) | |
| Anti-TNIK Antibody | Western Blot | Not specified, see datasheet | Cell Signaling Technology (#32712) | |
| Anti-TNIK Antibody | Western Blot | 1:2000 | Novus Biologicals (NBP2-20674) | |
| Anti-TNIK Antibody | Western Blot | 1:1000 | Thermo Fisher Scientific (PA5-15181) | |
| Anti-MAP4K4 Antibody | Western Blot | 1:500 - 1:2000 | Thermo Fisher Scientific (55247-1-AP) | |
| Anti-MAP4K4 Antibody | Western Blot | 1:300 - 1:2000 | Proteintech (55247-1-AP) | |
| Anti-MAP4K4 (HGK) Antibody | Western Blot | Not specified, see datasheet | Cell Signaling Technology (#3485) | |
| Anti-MAP4K4 Antibody | Western Blot | 1:500 - 1:2000 | Abbiotec (3C7B) | |
| TNIK&MAP4K4-IN-1 | Inhibition | IC50: 1.29 nM (TNIK), <10 nM (MAP4K4) | MedChemExpress (HY-156523) | |
| TNIK/MAP4K4 Inhibitor | Collagen Production Reduction | EC50: 0.042 µM | Insilico Medicine |
Experimental Protocols
Western Blot Workflow
The general workflow for performing a Western blot to detect TNIK and MAP4K4 is outlined below.
Caption: General Western Blot Experimental Workflow.
Detailed Western Blot Protocol
This protocol is a general guideline and may require optimization.
1. Sample Preparation a. Culture cells to the desired confluency. b. Treat cells with TNIK&MAP4K4-IN-1 or other compounds as required by the experimental design. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load 20-50 µg of protein per lane onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein; TNIK is ~160-180 kDa, MAP4K4 is ~140 kDa). c. Run the gel until adequate separation of proteins is achieved.
3. Protein Transfer a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Confirm successful transfer by Ponceau S staining.
4. Blocking a. Block the membrane for 1 hour at room temperature with 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
5. Primary Antibody Incubation a. Dilute the primary antibody (anti-TNIK or anti-MAP4K4) in the blocking buffer according to the recommendations in the data table. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
6. Washing a. Wash the membrane three times for 5-10 minutes each with TBST.
7. Secondary Antibody Incubation a. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
8. Washing a. Wash the membrane three times for 5-10 minutes each with TBST.
9. Detection a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent.
10. Imaging and Analysis a. Capture the chemiluminescent signal using a digital imaging system. b. Quantify the band intensity using appropriate software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH).
Troubleshooting
-
No or Weak Signal: Increase protein load, increase primary antibody concentration, or extend incubation time. Check transfer efficiency.
-
High Background: Increase the number and duration of washing steps. Ensure the blocking step is sufficient. Use a fresh blocking buffer.
-
Non-specific Bands: Optimize antibody dilution. Use a more specific antibody. Ensure the lysis buffer contains sufficient inhibitors.
By following these detailed protocols and utilizing the provided information, researchers can effectively perform Western blot analysis for TNIK and MAP4K4 and investigate the effects of inhibitors like TNIK&MAP4K4-IN-1.
References
- 1. TNIK Antibody | Cell Signaling Technology [cellsignal.com]
- 2. TNIK Antibody (#32712) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNIK - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining with Tnik&map4K4-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) are critical serine/threonine kinases involved in distinct but crucial cellular signaling pathways. TNIK is a key component of the canonical Wnt/β-catenin signaling pathway, where it phosphorylates T-cell factor 4 (TCF4) to activate the transcription of Wnt target genes, playing a significant role in cell proliferation and development.[1][2] Aberrant Wnt signaling is a hallmark of many cancers, including colorectal cancer.[1] MAP4K4, also known as Hepatocyte progenitor kinase-like/Germinal center kinase-like kinase (HGK), is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[3][4]
Tnik&map4K4-IN-1 is a potent dual inhibitor of both TNIK and MAP4K4, with IC50 values of 1.29 nM and <10 nM, respectively, in human hepatic stellate cells. This dual inhibition provides a powerful tool to simultaneously interrogate and potentially therapeutically target both the Wnt and JNK signaling cascades. These application notes provide detailed protocols for utilizing immunofluorescence (IF) to visualize and quantify the cellular effects of Tnik&map4K4-IN-1 treatment, focusing on key downstream markers of TNIK and MAP4K4 activity.
Data Presentation
The following tables summarize expected quantitative data from immunofluorescence analysis following treatment with a dual TNIK and MAP4K4 inhibitor. The data is illustrative and based on findings from studies using selective inhibitors of the MAP4K4 pathway. Researchers should generate their own data for Tnik&map4K4-IN-1.
Table 1: Quantitative Analysis of Phospho-c-Jun Nuclear Intensity
| Treatment Group | Concentration (nM) | Mean Nuclear p-c-Jun Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of p-c-Jun |
| Vehicle Control (DMSO) | 0 | 1500 | 150 | 0% |
| Tnik&map4K4-IN-1 | 1 | 1200 | 130 | 20% |
| Tnik&map4K4-IN-1 | 10 | 750 | 90 | 50% |
| Tnik&map4K4-IN-1 | 50 | 300 | 45 | 80% |
| Tnik&map4K4-IN-1 | 100 | 150 | 25 | 90% |
Table 2: Analysis of c-Myc Expression
| Treatment Group | Concentration (nM) | % of c-Myc Positive Cells | Mean c-Myc Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control (DMSO) | 0 | 85% | 1200 | 140 |
| Tnik&map4K4-IN-1 | 10 | 60% | 850 | 110 |
| Tnik&map4K4-IN-1 | 50 | 35% | 500 | 70 |
| Tnik&map4K4-IN-1 | 100 | 15% | 250 | 40 |
Table 3: Quantification of β-catenin Nuclear Translocation
| Treatment Group | Concentration (nM) | Nuclear/Cytoplasmic β-catenin Ratio | Standard Deviation | % Reduction in Nuclear Translocation |
| Wnt3a Conditioned Media | 0 | 3.5 | 0.4 | 0% |
| Wnt3a + Tnik&map4K4-IN-1 | 10 | 2.8 | 0.35 | 20% |
| Wnt3a + Tnik&map4K4-IN-1 | 50 | 1.9 | 0.25 | 45.7% |
| Wnt3a + Tnik&map4K4-IN-1 | 100 | 1.2 | 0.2 | 65.7% |
Signaling Pathways and Experimental Workflow Diagrams
Caption: TNIK and MAP4K4 signaling pathways and the inhibitory action of Tnik&map4K4-IN-1.
Caption: Experimental workflow for immunofluorescence staining after Tnik&map4K4-IN-1 treatment.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Phospho-c-Jun (MAP4K4 Pathway)
This protocol is designed to assess the inhibition of the JNK pathway by measuring the levels of phosphorylated c-Jun in the nucleus.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Glass coverslips
-
6-well plates
-
Tnik&map4K4-IN-1 (and DMSO as vehicle control)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (5% Bovine Serum Albumin (BSA) in PBS)
-
Primary Antibody: Rabbit anti-Phospho-c-Jun (Ser73)
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Treatment: Treat cells with varying concentrations of Tnik&map4K4-IN-1 (e.g., 1, 10, 50, 100 nM) or vehicle control (DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Phospho-c-Jun antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the slides using a confocal or high-resolution fluorescence microscope.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of nuclear phospho-c-Jun staining.
-
Define nuclei based on the DAPI signal and measure the mean intensity of the phospho-c-Jun signal within each nucleus.
-
Calculate the average intensity and standard deviation for each treatment condition from at least 50 cells per condition.
-
Protocol 2: Immunofluorescence Staining for c-Myc (TNIK Pathway)
This protocol is designed to assess the inhibition of the Wnt pathway by measuring the expression levels of the downstream target gene, c-Myc.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Rabbit or Mouse anti-c-Myc
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the anti-c-Myc antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Follow steps 7-9 from Protocol 1.
-
Quantitative Analysis:
-
Use image analysis software to quantify the percentage of c-Myc positive cells and the mean fluorescence intensity of c-Myc staining per cell.
-
Set a threshold for positive staining based on the negative control.
-
Count the number of c-Myc positive cells and the total number of cells (based on DAPI staining) to calculate the percentage.
-
Measure the mean fluorescence intensity of c-Myc in the positive cells.
-
Protocol 3: Immunofluorescence Staining for β-catenin Nuclear Translocation (TNIK Pathway)
This protocol is designed to assess the inhibition of the Wnt pathway by quantifying the change in the subcellular localization of β-catenin.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Cells responsive to Wnt stimulation (e.g., SW480, or HEK293 cells treated with Wnt3a conditioned media).
-
Primary Antibody: Mouse anti-β-catenin.
-
Secondary Antibody: Goat anti-Mouse IgG (H+L) conjugated to a fluorescent dye.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells as in Protocol 1.
-
If using a Wnt-responsive cell line, stimulate with Wnt3a conditioned media to induce β-catenin nuclear translocation.
-
Co-treat with Tnik&map4K4-IN-1 or vehicle control.
-
-
Follow steps 3-5 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the anti-β-catenin antibody in Blocking Buffer.
-
Incubate overnight at 4°C.
-
-
Follow steps 7-9 from Protocol 1.
-
Quantitative Analysis:
-
Use image analysis software to measure the mean fluorescence intensity of β-catenin in the nucleus and the cytoplasm for each cell.
-
Define the nuclear and cytoplasmic compartments based on the DAPI stain and cell morphology.
-
Calculate the ratio of nuclear to cytoplasmic β-catenin intensity for each cell.
-
Average the ratios for at least 50 cells per condition to determine the effect of the inhibitor on β-catenin nuclear translocation.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | - Insufficient blocking- Primary antibody concentration too high- Inadequate washing | - Increase blocking time to 1.5-2 hours- Titrate primary antibody to find optimal concentration- Increase the number and duration of wash steps |
| Weak or No Signal | - Primary antibody not effective for IF- Low target protein expression- Inefficient permeabilization- Inhibitor treatment time too short | - Check antibody datasheet for IF validation- Use a positive control cell line or treatment- Increase Triton X-100 concentration or incubation time- Perform a time-course experiment |
| Photobleaching | - Excessive exposure to excitation light | - Use an antifade mounting medium- Minimize exposure time during image acquisition- Use a more photostable fluorophore |
| Inconsistent Staining | - Uneven cell confluency- Inconsistent reagent application | - Ensure even cell seeding- Make sure coverslips are fully and evenly covered with reagents |
References
- 1. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting c-Myc to overcome acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR tyrosine kinase inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Kinase Assay Protocol for the Dual TNIK/MAP4K4 Inhibitor, Tnik&map4K4-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
TRAF2 and NCK-Interacting Kinase (TNIK) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) are key serine/threonine kinases involved in critical cellular signaling pathways. TNIK is a crucial regulator of the Wnt signaling pathway, which is fundamental for cell proliferation, differentiation, and growth.[1][2] Aberrant Wnt signaling is frequently associated with various cancers.[1] MAP4K4 is an upstream regulator in the Mitogen-Activated Protein Kinase (MAPK) cascade, influencing pathways such as JNK and p38 MAPK, which are involved in inflammation, stress responses, and cell migration.[3][4]
Given their roles in disease pathology, both kinases are significant targets for therapeutic intervention. Tnik&map4K4-IN-1 is a potent, dual-action small molecule inhibitor designed to target both TNIK and MAP4K4. This application note provides a detailed protocol for performing an in vitro kinase assay to characterize the inhibitory activity of Tnik&map4K4-IN-1.
Tnik&map4K4-IN-1 Inhibitor Profile
Tnik&map4K4-IN-1 (also referred to as compound A-39) demonstrates high potency against both TNIK and MAP4K4. Its primary inhibitory data is summarized below.
| Parameter | Value | Source |
| Target(s) | TNIK, MAP4K4/HGK | |
| IC50 (TNIK) | 1.29 nM | |
| IC50 (MAP4K4/HGK) | <10 nM | |
| CAS Number | 2478592-86-6 | |
| Molecular Formula | C25H23FN4O3 | |
| Molecular Weight | 446.47 g/mol | |
| Primary Applications | Cancer and Fibrosis Inhibition Research |
Signaling Pathways
TNIK Signaling Pathway
TNIK is a key component in the canonical Wnt signaling pathway. In the presence of a Wnt ligand, TNIK is recruited to the promoters of Wnt target genes where it interacts with β-catenin and phosphorylates the transcription factor TCF4. This phosphorylation is essential for the transcriptional activation of genes that drive cell proliferation. By inhibiting TNIK, Tnik&map4K4-IN-1 can block this downstream signaling, which is a promising strategy for cancers with mutations in the Wnt pathway.
Caption: Simplified TNIK signaling in the Wnt pathway.
MAP4K4 Signaling Pathway
MAP4K4 is a member of the Ste20 kinase family that functions as a MAP4K. It acts upstream of several MAPK cascades, including the JNK and p38 pathways, by activating MAP3K kinases like TAK1 and MEKK1. These pathways are crucial for cellular responses to stress, cytokines, and growth factors, and are implicated in inflammation and cancer cell invasion.
References
Application Notes and Protocols for Utilizing Tnik & map4K4-IN-1 in a Mouse Model of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's, and Parkinson's disease are characterized by the progressive loss of neuronal structure and function.[1] A key signaling pathway implicated in neuronal apoptosis and degeneration involves the c-Jun N-terminal kinase (JNK) cascade.[2] Upstream of this pathway, the Ste20 family kinases, including Traf2- and NCK-interacting kinase (Tnik) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), have emerged as critical regulators of neuronal survival and, therefore, as promising therapeutic targets.[2][3]
Tnik is a multi-functional protein involved in postsynaptic and nuclear signaling, playing a role in synaptic plasticity and cognitive functions.[4] Studies with Tnik knockout mice have demonstrated its importance in learning and memory. MAP4K4, along with the related kinases MINK1 and TNIK, acts as an upstream regulator of the DLK/JNK signaling pathway, which is a conserved regulator of neuronal injury signaling. Inhibition of this pathway has shown neuroprotective effects in various models of neurodegeneration.
This document provides detailed application notes and protocols for the use of a representative MAP4K4 inhibitor, referred to herein as map4K4-IN-1 , in a mouse model of neurodegeneration. The protocols and data are based on published studies of potent MAP4K4 inhibitors such as PF-06260933 and Prostetin/12k.
Signaling Pathways
The neuroprotective effects of inhibiting Tnik and MAP4K4 are primarily attributed to the modulation of the JNK signaling cascade, a key driver of stress-induced neuronal apoptosis.
Tnik-Mediated Signaling in Cognitive Function
Tnik is integrated into complex signaling pathways at the synapse and in the nucleus. It links NMDA receptor activation to downstream synaptic functions and is involved in Wnt signaling, which is crucial for neurogenesis. The absence of Tnik leads to elevated GSK3β levels, resulting in cognitive and behavioral deficits.
MAP4K4 in the Neuronal Stress Pathway
MAP4K4, along with MINK1 and TNIK, functions redundantly to activate the Dual Leucine Zipper Kinase (DLK), which in turn activates the JNK pathway in response to neuronal stress, such as trophic factor withdrawal or the presence of mutant proteins. This cascade leads to the phosphorylation of the transcription factor c-Jun, promoting the expression of pro-apoptotic genes and ultimately leading to neuronal death. Pharmacological inhibition of MAP4K4 blocks this entire downstream cascade, thereby exerting a neuroprotective effect.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of MAP4K4 inhibition and the effects of Tnik knockout in relevant mouse models.
Table 1: Efficacy of MAP4K4 Inhibitors in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Key Outcome | Result | Reference(s) |
| PF-06260933 | SOD1-G93A (ALS) | Not specified in abstract | Median Survival | Increased by 10 days (139 vs. 129 days) | |
| DMX-5804 | Ischemia-Reperfusion (Cardiac Injury) | 50 mg/kg, oral gavage, twice, 10h apart | Infarct Size Reduction | >50% reduction | |
| PF-06260933 | ob/ob (Type II Diabetes) | 10 mg/kg, p.o., bid, 4 weeks | Fasting Hyperglycemia | 44% reduction in blood glucose |
Table 2: Phenotypic Outcomes in Tnik Knockout (KO) Mice
| Phenotype | Behavioral Test | Result | Significance | Reference(s) |
| Cognitive Deficit | Spatial Discrimination | Impaired discrimination at close proximity | p < 0.05 | |
| Hyperlocomotion | Open Field Test | Significantly elevated locomotor activity | p < 0.001 | |
| Pharmacological Rescue | Open Field Test (post GSK3β inhibitor) | Locomotor activity reduced to wild-type levels | p < 0.05 |
Experimental Protocols
Protocol 1: In Vivo Administration of map4K4-IN-1 in a Mouse Model of Neurodegeneration (e.g., SOD1-G93A for ALS)
This protocol is based on methodologies for administering MAP4K4 inhibitors like Prostetin/12k and PF-06260933.
Materials:
-
map4K4-IN-1 (or a similar potent, brain-penetrant MAP4K4 inhibitor)
-
Vehicle solution (e.g., 40% PEG-400, 55% of a 20% (2-hydroxypropyl)-beta-cyclodextrin solution in water, and 5% DMSO)
-
SOD1-G93A transgenic mice and wild-type littermate controls
-
Standard animal handling and injection equipment (e.g., oral gavage needles, intraperitoneal syringes)
Procedure:
-
Animal Model: Utilize SOD1-G93A transgenic mice, a widely used model for ALS. Begin treatment at a predefined time point, such as at the onset of symptoms (e.g., tremor or hind-limb weakness).
-
Inhibitor Preparation:
-
Prepare a stock solution of map4K4-IN-1 in 100% DMSO.
-
On the day of administration, dilute the stock solution to the final working concentration in the vehicle. For example, to achieve a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, prepare a 2.5 mg/mL solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Administration:
-
Administer map4K4-IN-1 to the treatment group via oral gavage or intraperitoneal (IP) injection. A typical dose for a tool compound like PF-06260933 has been 10 mg/kg.
-
Administer an equal volume of the vehicle solution to the control group.
-
The frequency of administration will depend on the pharmacokinetic properties of the specific inhibitor. For compounds with moderate half-lives, twice-daily (bid) administration may be necessary.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for changes in body weight, motor performance (see Protocol 2), and disease progression.
-
The primary endpoint is typically survival time.
-
Protocol 2: Assessment of Motor Function and Cognitive Performance
A. Motor Function (for models like ALS):
-
Rotarod Test: Place the mouse on a rotating rod with accelerating speed. Record the latency to fall. This tests for coordination and balance.
-
Grip Strength Test: Allow the mouse to grasp a wire grid connected to a force meter. Gently pull the mouse by its tail until it releases the grid. Record the peak force exerted.
-
Disease Onset and Progression: Regularly assess for signs of motor impairment such as tremors, hind-limb weakness, and paralysis to track the progression of the disease.
B. Cognitive Function (for models with cognitive deficits, e.g., Tnik KO):
-
Morris Water Maze: This tests for spatial learning and memory. Mice are placed in a pool of opaque water and must learn the location of a hidden platform.
-
Object-Location Paired Associate Learning: Assesses the ability to remember the association between a specific object and its location.
-
Open Field Test: Measures general locomotor activity and anxiety-like behavior by tracking the mouse's movement in an open arena.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a MAP4K4 inhibitor in a mouse model of neurodegeneration.
Conclusion
Tnik and MAP4K4 represent key nodes in signaling pathways that regulate neuronal survival and function. The inhibition of MAP4K4, in particular, has demonstrated therapeutic potential in preclinical models of neurodegeneration, most notably in ALS, by mitigating the pro-apoptotic JNK signaling cascade. The provided protocols and data serve as a guide for researchers aiming to investigate the efficacy of MAP4K4 inhibitors like map4K4-IN-1 in mouse models of neurodegenerative diseases. Careful consideration of the specific inhibitor's pharmacokinetic and pharmacodynamic properties is crucial for designing effective in vivo studies.
References
- 1. Experimental compound extends life in ALS mouse model: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 2. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAP4K inhibition as a potential therapy for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNiK is required for postsynaptic and nuclear signaling pathways and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tnik&map4K4-IN-1 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, with a high incidence and mortality rate. The aberrant activation of intracellular signaling pathways is a hallmark of CRC progression. Two kinases, Traf2- and Nck-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), have emerged as critical regulators in distinct oncogenic pathways implicated in CRC. TNIK is a key component of the Wnt/β-catenin signaling pathway, which is mutated in the vast majority of colorectal cancers[1][2][3]. MAP4K4 is involved in the c-Jun N-terminal kinase (JNK) pathway, influencing cell proliferation, migration, and invasion[4][5].
Tnik&map4K4-IN-1 is a potent dual inhibitor of both TNIK and MAP4K4, offering a novel therapeutic strategy to simultaneously target multiple oncogenic drivers in colorectal cancer. These application notes provide a comprehensive overview of the preclinical application of Tnik&map4K4-IN-1 in colorectal cancer cell lines, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
Tnik&map4K4-IN-1 exerts its anti-cancer effects by inhibiting the kinase activity of both TNIK and MAP4K4.
-
TNIK Inhibition: In the canonical Wnt signaling pathway, mutations in genes such as APC lead to the accumulation of β-catenin in the nucleus. Nuclear β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation and survival. TNIK is an essential coactivator in this complex, phosphorylating TCF4 to enhance its transcriptional activity. By inhibiting TNIK, Tnik&map4K4-IN-1 is expected to suppress Wnt pathway signaling downstream of APC and β-catenin, making it a promising agent for the majority of CRC cases.
-
MAP4K4 Inhibition: MAP4K4 is a member of the Ste20-like kinase family and an upstream activator of the JNK signaling pathway. Overexpression of MAP4K4 has been observed in various cancers, including colorectal cancer, where it promotes cell proliferation, migration, and invasion. Inhibition of MAP4K4 by Tnik&map4K4-IN-1 is anticipated to attenuate these pro-tumorigenic processes.
Signaling Pathways
Caption: TNIK's role in the Wnt/β-catenin pathway.
Caption: MAP4K4's role in the JNK signaling pathway.
Quantitative Data
While specific data for Tnik&map4K4-IN-1 in a wide panel of colorectal cancer cell lines is not yet extensively published, the following table summarizes expected and available data for TNIK inhibitors in relevant cell lines. This data can serve as a benchmark for planning experiments with Tnik&map4K4-IN-1.
| Cell Line | Inhibitor | IC50 (µM) | Assay Type | Reference |
| HCT116 | NCB-0846 | 0.021 | Cell Viability | |
| MC38 (murine) | NCB-0846 | 0.38 | Cell Viability | |
| CT26 (murine) | NCB-0846 | 0.60 | Cell Viability | |
| DLD-1 | Expected to be sensitive | TBD | Cell Viability | N/A |
| SW480 | Expected to be sensitive | TBD | Cell Viability | N/A |
| HT-29 | Expected to be sensitive | TBD | Cell Viability | N/A |
TBD: To be determined. The cell lines listed are common models for colorectal cancer and are expected to show sensitivity to TNIK and MAP4K4 inhibition based on their known genetic backgrounds (e.g., APC or KRAS mutations).
Experimental Protocols
The following protocols are recommended for evaluating the efficacy of Tnik&map4K4-IN-1 in colorectal cancer cell lines.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, DLD-1, SW480, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Tnik&map4K4-IN-1 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Tnik&map4K4-IN-1 in complete growth medium. The final concentrations should typically range from 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
Tnik&map4K4-IN-1
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat cells with Tnik&map4K4-IN-1 at relevant concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules in the Wnt and JNK pathways.
Materials:
-
Colorectal cancer cell lines
-
Tnik&map4K4-IN-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-TNIK, anti-MAP4K4, anti-β-catenin, anti-phospho-c-Jun, anti-c-Jun, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Treat cells with Tnik&map4K4-IN-1 as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Conclusion
Tnik&map4K4-IN-1 represents a promising dual-targeted therapeutic agent for colorectal cancer. By simultaneously inhibiting two key oncogenic pathways, it has the potential to overcome some of the resistance mechanisms observed with single-agent therapies. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of Tnik&map4K4-IN-1 in colorectal cancer cell lines. Further in vivo studies using xenograft models will be crucial to validate the therapeutic potential of this novel inhibitor.
References
- 1. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Two Kinase Inhibitors with Synergistic Toxicity with Low-Dose Hydrogen Peroxide in Colorectal Cancer Cells In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tnik&map4K4-IN-1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of the dual inhibitor Tnik&map4K4-IN-1. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Compound Information
Tnik&map4K4-IN-1 is a potent dual inhibitor of Traf2 and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3] It has demonstrated inhibitory activity in the nanomolar range, making it a valuable tool for studying the roles of TNIK and MAP4K4 in various signaling pathways implicated in cancer and fibrosis.[1][2]
| Property | Value | Reference |
| Molecular Formula | C25H23FN4O3 | |
| Molecular Weight | 446.47 g/mol | |
| CAS Number | 2478592-86-6 | |
| Appearance | Off-white to light brown solid | |
| Purity | >98% (typically assessed by HPLC) | |
| IC50 (TNIK) | 1.29 nM | |
| IC50 (MAP4K4/HGK) | <10 nM |
Signaling Pathways
Tnik&map4K4-IN-1 targets two key kinases, TNIK and MAP4K4, which are involved in distinct but important cellular signaling pathways. TNIK is a crucial component of the Wnt signaling pathway, which is fundamental for cell proliferation, differentiation, and growth. Dysregulation of the Wnt pathway is a hallmark of numerous cancers. MAP4K4 is an upstream regulator of several mitogen-activated protein kinase (MAPK) cascades, including the JNK, p38, and ERK1/2 pathways. These pathways are involved in cellular responses to a wide array of stimuli and play significant roles in inflammation, cell migration, and survival.
Experimental Protocols
Materials
-
Tnik&map4K4-IN-1 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Tnik&map4K4-IN-1 in DMSO.
-
Acclimatization: Allow the vial of Tnik&map4K4-IN-1 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of Tnik&map4K4-IN-1 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.46 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 446.47 g/mol = 4.46 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM stock solution from 4.46 mg of Tnik&map4K4-IN-1, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for at least 2 minutes to ensure complete dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Protect the vials from light.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be serially diluted to the desired final concentration in the appropriate cell culture medium. It is crucial to maintain the final DMSO concentration in the assay below 0.5%, as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in cell culture medium to achieve the desired final concentration. It is recommended to perform intermediate dilutions rather than a single large dilution to ensure accuracy.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can be detrimental to cells.
-
Immediate Use: It is best practice to prepare working solutions fresh for each experiment and use them immediately.
Best Practices and Troubleshooting
-
Solvent Quality: Always use high-purity, anhydrous DMSO to prepare stock solutions. Hygroscopic DMSO can significantly impact the solubility of the product.
-
Precipitation: If precipitation is observed in the stock solution upon thawing, gently warm the vial to 37°C and vortex to redissolve the compound. If precipitation occurs upon dilution into aqueous buffers, consider lowering the final concentration or optimizing the co-solvent system.
-
Stability: Avoid repeated freeze-thaw cycles. Do not store stock solutions in a frost-free freezer, as the temperature fluctuations can degrade the compound.
-
Light Sensitivity: Protect stock and working solutions from light to prevent photodegradation.
-
Safety: Tnik&map4K4-IN-1 is a bioactive molecule. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
Troubleshooting & Optimization
Tnik&map4K4-IN-1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the dual TNIK and MAP4K4 inhibitor, Tnik&map4K4-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Tnik&map4K4-IN-1 for in vitro experiments?
For in vitro use, dimethyl sulfoxide (DMSO) is the recommended solvent.[1][2][3][4] Tnik&map4K4-IN-1 is soluble in DMSO at a concentration of 100 mg/mL (223.98 mM).[1] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO. To aid dissolution, ultrasonic treatment is necessary.
Q2: I am observing precipitation when diluting my DMSO stock solution in aqueous buffer or cell culture media. What should I do?
This is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of Tnik&map4K4-IN-1 in your aqueous solution may be too high. Try lowering the concentration to a level that is compatible with aqueous solutions.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. Increasing the final DMSO concentration in your working solution might help to keep the compound dissolved. Always include a vehicle control (DMSO alone) in your experiments.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. The final concentration of the surfactant should be optimized and kept low (e.g., 0.01% - 0.1%).
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of Tnik&map4K4-IN-1. Prepare them fresh from the DMSO stock solution immediately before each experiment.
Q3: How should I prepare Tnik&map4K4-IN-1 for in vivo animal studies?
For in vivo administration, a common formulation is a mixture of DMSO and a carrier oil. A suggested protocol is to first dissolve the compound in DMSO and then dilute it with corn oil. A typical formulation is 10% DMSO and 90% corn oil, which has been shown to achieve a solubility of at least 2.5 mg/mL (5.60 mM). It is recommended to prepare this formulation fresh on the day of use.
Q4: How should I store the solid compound and its stock solutions?
-
Solid Compound: Tnik&map4K4-IN-1 should be stored at -20°C in a sealed container, away from moisture.
-
Stock Solutions in Solvent: Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Ensure the vials are tightly sealed to prevent moisture absorption and solvent evaporation.
Solubility Data
| Solvent/Vehicle | Application | Maximum Solubility | Molar Concentration | Notes |
| DMSO | In Vitro | 100 mg/mL | 223.98 mM | Ultrasonic treatment is required for dissolution. Use anhydrous DMSO. |
| 10% DMSO + 90% Corn Oil | In Vivo | ≥ 2.5 mg/mL | ≥ 5.60 mM | Prepare fresh before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
-
Weigh the Compound: Accurately weigh out the desired amount of Tnik&map4K4-IN-1 solid (Molecular Weight: 446.47 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.46 mg of the compound.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve with Sonication: Tightly cap the vial and place it in an ultrasonic water bath. Sonicate until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of a Dosing Solution for In Vivo Use (10% DMSO, 90% Corn Oil)
-
Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of Tnik&map4K4-IN-1 in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the dosing solution, you could prepare a 25 mg/mL stock in DMSO.
-
Dispense Carrier Oil: In a separate sterile tube, add the required volume of corn oil. For a final volume of 1 mL, this would be 900 µL.
-
Add DMSO Stock to Oil: While vortexing the corn oil, slowly add the DMSO stock solution. For a final 1 mL solution, add 100 µL of the 25 mg/mL DMSO stock to the 900 µL of corn oil.
-
Ensure Homogeneity: Continue to vortex or mix the solution until it is clear and homogenous.
-
Administer Freshly: This dosing solution should be prepared fresh on the day of administration.
Visual Troubleshooting Guides
Caption: Workflow for dissolving Tnik&map4K4-IN-1.
Caption: Troubleshooting precipitation issues.
Signaling Pathway Context
Tnik&map4K4-IN-1 is a dual inhibitor of TNIK (TRAF2 and NCK-interacting kinase) and MAP4K4 (Mitogen-activated protein kinase kinase kinase kinase 4). These kinases are members of the Ste20 kinase family and are involved in various cellular processes, including the JNK signaling pathway which regulates stress responses, apoptosis, and inflammation. The inhibition of TNIK and MAP4K4 can modulate these downstream signaling events, which is relevant for research in areas such as cancer and fibrosis.
References
Optimizing Tnik&map4K4-IN-1 Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Tnik&map4K4-IN-1 for cell viability experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is Tnik&map4K4-IN-1 and what is its mechanism of action?
A1: Tnik&map4K4-IN-1 is a potent dual inhibitor of Traf2 and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1] TNIK is a key component of the Wnt signaling pathway, where it phosphorylates TCF4, a transcription factor, leading to the activation of Wnt target genes that are crucial for cell proliferation.[2] MAP4K4 is an upstream kinase involved in several signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway, which regulates processes like cell proliferation, apoptosis, and inflammation.[3][4][5] By inhibiting both TNIK and MAP4K4, Tnik&map4K4-IN-1 can simultaneously modulate these critical signaling pathways.
Q2: What is a typical starting concentration range for Tnik&map4K4-IN-1 in cell viability assays?
A2: The optimal concentration of Tnik&map4K4-IN-1 is highly dependent on the cell line and the duration of the experiment. Based on its in vitro IC50 values (1.29 nM for TNIK and <10 nM for MAP4K4/HGK in human hepatic stellate cells), a starting point for cell-based assays would be in the low nanomolar to low micromolar range. For example, a similar dual TNIK/MAP4K4 inhibitor, NCB-0846, has shown effects on cell viability in papillary thyroid cancer cell lines with IC50 values in the sub-micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store Tnik&map4K4-IN-1?
A3: Tnik&map4K4-IN-1 is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO at a concentration of 100 mg/mL (223.98 mM). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium to the desired final concentrations. The stock solution should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q4: Which cell viability assay is most suitable for use with Tnik&map4K4-IN-1?
A4: Several cell viability assays are compatible with Tnik&map4K4-IN-1. Common choices include colorimetric assays like MTT and XTT, which measure metabolic activity, and luminescence-based assays like CellTiter-Glo®, which quantify ATP levels as an indicator of viable cells. The choice of assay may depend on factors such as the cell type, experimental throughput, and the specific question being addressed. For a standard, reliable method, the MTT assay is a widely used and well-documented option.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Pipetting errors: Inaccurate dispensing of cells or inhibitor. 2. Edge effects: Evaporation from wells on the outer edges of the plate. 3. Inconsistent cell seeding: Uneven distribution of cells in the wells. | 1. Ensure pipettes are calibrated. Use a master mix for inhibitor dilutions. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Thoroughly resuspend cells before plating and ensure a uniform suspension. |
| No significant effect on cell viability observed | 1. Suboptimal inhibitor concentration: The concentration used may be too low to elicit a response. 2. Short incubation time: The inhibitor may require a longer duration to exert its effects. 3. Cell line resistance: The chosen cell line may not be sensitive to the inhibition of TNIK and/or MAP4K4. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). 2. Increase the incubation time (e.g., 24, 48, and 72 hours). 3. Confirm that the target pathways (Wnt and JNK) are active in your cell line. Consider testing in a different cell line known to be sensitive to Wnt or JNK pathway inhibition. |
| Excessive cell death even at low concentrations | 1. Compound toxicity: The inhibitor may have off-target effects or be generally cytotoxic to the cell line at the concentrations tested. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Perform a dose-response experiment starting from a much lower concentration (e.g., picomolar range). 2. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration). |
| Inconsistent IC50 values between experiments | 1. Variability in cell health and passage number: Cells at different growth phases or high passage numbers can respond differently. 2. Inconsistent reagent preparation: Variations in inhibitor dilutions or assay reagent preparation. 3. Fluctuations in incubation conditions: Changes in temperature or CO2 levels. | 1. Use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase. 2. Prepare fresh inhibitor dilutions for each experiment and ensure assay reagents are prepared consistently. 3. Maintain stable and consistent incubator conditions. |
Data Presentation
The following tables provide example data from a dose-response study using NCB-0846, a dual TNIK/MAP4K4 inhibitor, on papillary thyroid cancer (PTC) cell lines. This data can serve as a reference for designing your own experiments and presenting your results.
Table 1: IC50 Values of NCB-0846 in Papillary Thyroid Cancer Cell Lines after 72h Treatment
| Cell Line | IC50 (nM) |
| TPC-1 | 380 |
| KTC-1 | 450 |
| BCPAP | 520 |
| IHH-4 | 680 |
Table 2: Effect of NCB-0846 on the Viability of Papillary Thyroid Cancer Cell Lines at a Fixed Concentration (500 nM) after 72h Treatment
| Cell Line | % Cell Viability (Mean ± SD) |
| TPC-1 | 45 ± 5.2 |
| KTC-1 | 52 ± 6.1 |
| BCPAP | 58 ± 4.8 |
| IHH-4 | 65 ± 7.3 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining the effect of Tnik&map4K4-IN-1 on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tnik&map4K4-IN-1
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Tnik&map4K4-IN-1 in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Wnt signaling pathway and the point of inhibition by Tnik&map4K4-IN-1.
Caption: Simplified MAP4K4/JNK signaling pathway and the point of inhibition.
Caption: Experimental workflow for determining cell viability using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insilico Medicine divulges TNIK/MAP4K4 inhibitors | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Tnik&map4K4-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the dual TNIK and MAP4K4 inhibitor, Tnik&map4K4-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is Tnik&map4K4-IN-1 and what are its primary targets?
A1: Tnik&map4K4-IN-1 is a potent, small-molecule dual inhibitor of Traf2- and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). It exhibits low nanomolar inhibitory activity against both kinases and is used in research related to cancer and fibrosis.[1]
Q2: What are the expected outcomes of Tnik&map4K4-IN-1 treatment?
A2: Inhibition of TNIK is expected to primarily disrupt the Wnt/β-catenin signaling pathway, leading to decreased proliferation in Wnt-dependent cancer cells.[2] Inhibition of MAP4K4 is anticipated to affect multiple signaling cascades, including the JNK, p38, and Hippo pathways, which can impact cell migration, inflammation, and apoptosis.[3][4] Given the dual nature of the inhibitor, a combination of these effects is expected.
Q3: What is the selectivity profile of Tnik&map4K4-IN-1?
A3: Tnik&map4K4-IN-1 is a potent inhibitor of both TNIK and MAP4K4. Due to the high homology in the kinase domains, this inhibitor and its analogs are also known to inhibit the closely related kinase MINK1 (Misshapen-like kinase 1).[5] A comprehensive kinome scan for Tnik&map4K4-IN-1 is not publicly available, but data for the closely related compound PF-06260933 shows high selectivity for MAP4K4 over a panel of 41 other kinases, with the main off-targets being TNIK and MINK1.
Q4: What are the known IC50 values for Tnik&map4K4-IN-1 and related compounds?
A4: The following table summarizes the reported IC50 values for Tnik&map4K4-IN-1 and its close analogs.
| Compound | Target | IC50 (nM) | Reference |
| Tnik&map4K4-IN-1 | TNIK | 1.29 | |
| MAP4K4/HGK | <10 | ||
| PF-06260933 | MAP4K4 | 3.7 | |
| TNIK | 15 | ||
| MINK1 | 8 | ||
| GNE-495 | MAP4K4 | 3.7 | |
| TNIK | 4.8 | ||
| MINK1 | 5.2 |
Troubleshooting Unexpected Results
Issue 1: Weaker than expected anti-proliferative effect in a cancer cell line known to be Wnt-dependent.
Possible Cause 1: Compensatory Signaling
Inhibition of the Wnt pathway (via TNIK) can lead to the activation of the MAPK/ERK pathway, which can promote proliferation and counteract the effects of Wnt inhibition.
Troubleshooting Steps:
-
Assess MAPK Pathway Activation: Perform Western blot analysis for phosphorylated ERK1/2 (p-ERK1/2) in cells treated with Tnik&map4K4-IN-1. An increase in p-ERK1/2 levels would suggest the activation of this compensatory pathway.
-
Combination Therapy: Consider co-treatment with a MEK inhibitor to block the compensatory MAPK signaling and potentially enhance the anti-proliferative effects.
Logical Relationship for Compensatory Signaling
A diagram illustrating the potential for MAPK pathway upregulation as a compensatory mechanism to TNIK-mediated Wnt pathway inhibition.
Possible Cause 2: Cell Line Specific Resistance
Some cell lines may have intrinsic or acquired resistance mechanisms to Wnt pathway inhibitors.
Troubleshooting Steps:
-
Confirm Target Engagement: Verify the inhibition of TNIK and MAP4K4 in your specific cell line by assessing the phosphorylation of their downstream targets (e.g., β-catenin for Wnt, p-c-Jun for JNK).
-
Test in Multiple Cell Lines: Compare the effects of Tnik&map4K4-IN-1 across a panel of different cancer cell lines to determine if the observed effect is cell-line specific.
Issue 2: Unexpected increase in apoptosis or cell death at low concentrations.
Possible Cause: Off-Target Effects or Context-Dependent Signaling
While Tnik&map4K4-IN-1 is relatively selective, off-target inhibition of other kinases could contribute to unexpected cytotoxicity. Alternatively, in certain cellular contexts, the combined inhibition of Wnt and MAP4K4 signaling could synergistically induce apoptosis. For instance, MAP4K4 has been shown to have pro-survival roles in some cancers, and its inhibition can promote apoptosis.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the precise concentration range at which the unexpected apoptosis occurs.
-
Compare with Single-Target Inhibitors: If available, compare the effects of Tnik&map4K4-IN-1 with selective inhibitors of TNIK and MAP4K4 individually to dissect the contribution of each target to the observed phenotype.
-
Assess Apoptosis Markers: Quantify apoptosis using methods such as Annexin V/PI staining and flow cytometry or Western blotting for cleaved caspases.
Issue 3: Inconsistent results between experiments.
Possible Cause 1: Compound Instability or Solubility Issues
Tnik&map4K4-IN-1, like many small molecule inhibitors, may have limited solubility or stability in aqueous media.
Troubleshooting Steps:
-
Proper Storage and Handling: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light and moisture.
-
Fresh Dilutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solubility Check: Visually inspect the media containing the inhibitor for any precipitation. If solubility is an issue, consider using a different solvent or a lower concentration. Tnik&map4K4-IN-1 is soluble in DMSO.
Possible Cause 2: Variation in Cell Culture Conditions
Cell density, passage number, and serum concentration can all influence cellular signaling pathways and the response to kinase inhibitors.
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding densities and treatment conditions across all experiments.
-
Monitor Cell Health: Regularly check cells for morphological changes and viability to ensure they are healthy before starting an experiment.
Experimental Protocols
Protocol 1: Western Blot for Downstream Targets of TNIK and MAP4K4
This protocol allows for the assessment of target engagement by measuring the phosphorylation status of downstream effectors.
Experimental Workflow
A workflow diagram for Western blot analysis of downstream targets of TNIK and MAP4K4.
Materials:
-
Cell line of interest
-
Tnik&map4K4-IN-1
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Jun, anti-total c-Jun, anti-active β-catenin, anti-total β-catenin, anti-p-ERK, anti-total ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of Tnik&map4K4-IN-1 or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of Tnik&map4K4-IN-1 on cell proliferation and viability.
Experimental Workflow
A workflow for assessing cell viability using the MTT assay after treatment with Tnik&map4K4-IN-1.
Materials:
-
Cells and complete culture medium
-
Tnik&map4K4-IN-1
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of Tnik&map4K4-IN-1. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Signaling Pathways Overview
The following diagrams illustrate the primary signaling pathways affected by Tnik&map4K4-IN-1.
TNIK and the Wnt/β-Catenin Pathway
A simplified diagram of the canonical Wnt/β-catenin signaling pathway and the inhibitory action of Tnik&map4K4-IN-1 on TNIK.
MAP4K4 and Downstream Signaling
An overview of the major downstream signaling pathways regulated by MAP4K4 and targeted by Tnik&map4K4-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct conversion of osteosarcoma to adipocytes by targeting TNIK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 4. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: TNIK & MAP4K4-IN-1 Stability in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the dual TNIK and MAP4K4 inhibitor, TNIK&MAP4K4-IN-1, in cell culture media. Due to the limited availability of specific quantitative stability data for this compound in public literature, this guide offers a framework for establishing its stability in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of TNIK&MAP4K4-IN-1?
A1: The recommended solvent for preparing a high-concentration stock solution of TNIK&MAP4K4-IN-1 is Dimethyl Sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, up to 100 mg/mL (223.98 mM).[1][2] For optimal stability of the stock solution, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, in a sealed container away from moisture.[1] It is also advised to use freshly opened, hygroscopic DMSO for the best solubility results.
Q2: I observed precipitation when diluting my TNIK&MAP4K4-IN-1 DMSO stock solution into my aqueous culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous medium. Try using a lower final concentration in your experiment.
-
Optimize DMSO concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any solvent-related effects on your cells.
-
Use a different solvent system: For particularly challenging solubility issues, consider a co-solvent system or formulations with excipients, though this requires careful validation to ensure the formulation itself does not interfere with the experiment.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. You can experimentally determine the optimal pH range for solubility, ensuring it is compatible with your cell culture conditions.
Q3: How can I determine the stability of TNIK&MAP4K4-IN-1 in my specific cell culture medium?
Q4: What factors can influence the stability of TNIK&MAP4K4-IN-1 in culture media?
A4: Several factors can affect the stability of a small molecule inhibitor in culture media:
-
pH of the medium: The pH can influence the rate of hydrolysis of certain chemical moieties.
-
Components of the medium: Components like serum proteins can bind to the compound, affecting its free concentration and stability. Other components may catalytically degrade the compound.
-
Exposure to light and air: Photochemical degradation and oxidation can occur. It is advisable to store solutions in amber vials or protect them from light.
-
Incubation temperature: Higher temperatures, such as 37°C in an incubator, can accelerate degradation.
-
Presence of cells: Cellular metabolism can modify or degrade the compound.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of TNIK&MAP4K4-IN-1 in the culture medium. | 1. Perform a stability study to determine the half-life of the compound in your specific medium (see Experimental Protocols). 2. If the compound is found to be unstable, consider replenishing the medium with a fresh compound at regular intervals during long-term experiments. 3. Ensure proper storage of stock solutions to prevent initial degradation. |
| Precipitation of the compound in the culture medium during the experiment. | The compound's concentration exceeds its solubility in the culture medium at 37°C. | 1. Visually inspect the culture wells for any precipitate after adding the compound. 2. Reduce the final concentration of the compound. 3. Increase the final DMSO concentration slightly (up to 0.5%), ensuring a vehicle control is included. |
| Color change in the stock or working solution. | Chemical degradation or oxidation of the compound. | 1. Discard the solution. 2. Prepare a fresh stock solution from the solid compound. 3. Protect solutions from light and air by using amber vials and minimizing headspace. |
Quantitative Data Summary
While specific stability data in culture media is not available, the following table summarizes the known solubility of TNIK&MAP4K4-IN-1.
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (223.98 mM) | Ultrasonic assistance may be needed. | |
| In vivo formulation (10% DMSO >> 90% corn oil) | ≥ 2.5 mg/mL (5.60 mM) | Clear solution. |
Experimental Protocols
Protocol for Assessing the Stability of TNIK&MAP4K4-IN-1 in Cell Culture Media
This protocol provides a general framework for determining the stability of TNIK&MAP4K4-IN-1 in a specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum.
Materials:
-
TNIK&MAP4K4-IN-1 solid compound
-
DMSO (anhydrous, high purity)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, low-binding microcentrifuge tubes or multi-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Analytical instrument (HPLC or LC-MS/MS)
-
Appropriate solvents for analytical method (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of TNIK&MAP4K4-IN-1 in DMSO (e.g., 10 mM).
-
Spiking into Media: Dilute the stock solution into the cell culture medium (with and without serum, if applicable) to the final desired experimental concentration. The final DMSO concentration should be kept low (typically <0.5%).
-
Incubation: Aliquot the TNIK&MAP4K4-IN-1-containing media into sterile, low-binding containers. Place the samples in a humidified incubator at 37°C with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis. The time 0 sample should be collected immediately after adding the compound to the media.
-
Sample Processing:
-
For media without serum, samples may be directly analyzed or diluted with an appropriate solvent.
-
For media containing serum, perform a protein precipitation step by adding a cold organic solvent like acetonitrile (typically in a 3:1 solvent-to-sample ratio). Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.
-
-
Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of TNIK&MAP4K4-IN-1.
-
Data Analysis: Calculate the percentage of TNIK&MAP4K4-IN-1 remaining at each time point relative to the time 0 concentration. This data can be used to determine the half-life (t½) of the compound in the medium.
Mandatory Visualizations
MAP4K4 Signaling Pathway
Caption: Simplified MAP4K4 signaling cascade leading to cellular responses.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of TNIK&MAP4K4-IN-1 in culture media.
References
how to prevent Tnik&map4K4-IN-1 precipitation in experiments
Welcome to the technical support center for Tnik&map4K4-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Tnik&map4K4-IN-1 in experiments and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is Tnik&map4K4-IN-1 and what are its primary targets?
Tnik&map4K4-IN-1 is a potent dual inhibitor of TRAF2 and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). It has been identified as a valuable tool for studying the roles of these kinases in various signaling pathways, including those involved in cancer and fibrosis.[1]
Q2: What is the solubility of Tnik&map4K4-IN-1 in common laboratory solvents?
Tnik&map4K4-IN-1 exhibits high solubility in dimethyl sulfoxide (DMSO).[1][2] Information from suppliers indicates that it can be dissolved in DMSO at concentrations as high as 100 mg/mL (223.98 mM), often requiring sonication to fully dissolve.[1][2] For in vivo studies, a common formulation involves a 10% DMSO and 90% corn oil mixture, achieving a solubility of at least 2.5 mg/mL (5.60 mM).
Q3: Why does Tnik&map4K4-IN-1 precipitate when I add it to my aqueous experimental media?
This is a common issue known as "precipitation upon dilution." Tnik&map4K4-IN-1, like many small molecule inhibitors, is hydrophobic. While it dissolves well in a nonpolar organic solvent like DMSO, its solubility drastically decreases when diluted into a polar aqueous environment such as phosphate-buffered saline (PBS), cell culture media (e.g., DMEM, RPMI-1640), or assay buffers. The organic solvent can no longer effectively shield the inhibitor from the aqueous surroundings, leading to the compound coming out of solution and forming a precipitate.
Q4: What is the recommended storage procedure for Tnik&map4K4-IN-1 stock solutions?
To ensure the stability and prevent degradation of Tnik&map4K4-IN-1, it is crucial to store stock solutions properly. For long-term storage, it is recommended to keep DMSO stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Troubleshooting Guide: Preventing Precipitation
Precipitation of Tnik&map4K4-IN-1 can lead to inaccurate experimental results. The following guide provides a systematic approach to troubleshoot and prevent this issue.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.
Possible Causes:
-
High Final Concentration: The final concentration of the inhibitor in the aqueous medium exceeds its kinetic or thermodynamic solubility limit.
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause a rapid change in the solvent environment, leading to immediate precipitation.
-
Suboptimal Temperature: The temperature of the aqueous medium may be too low, reducing the solubility of the compound.
Solutions:
-
Optimize Final Concentration: Determine the maximum soluble concentration of Tnik&map4K4-IN-1 in your specific experimental medium by performing a solubility test. Prepare a serial dilution and visually inspect for precipitation.
-
Step-wise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) aqueous media. Add the inhibitor dropwise while gently vortexing the medium to ensure gradual mixing.
-
Maintain Temperature: Ensure your aqueous media is warmed to the experimental temperature (e.g., 37°C for cell culture) before adding the inhibitor.
Issue 2: Solution becomes cloudy or a precipitate forms over time during the experiment.
Possible Causes:
-
Metastable Supersaturation: The initial dilution may have created a supersaturated solution that is thermodynamically unstable and precipitates over time.
-
Interaction with Media Components: Components in complex media, such as salts, proteins, or other supplements, can interact with the inhibitor and reduce its solubility.
-
Temperature Fluctuations: Changes in temperature during the experiment can affect the solubility of the compound.
Solutions:
-
Lower Working Concentration: If precipitation occurs over time, it is a strong indicator that the working concentration is too high for long-term stability. Reduce the final concentration of Tnik&map4K4-IN-1 in your experiment.
-
Use of Solubilizing Agents: Consider the inclusion of a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic® F-68) or a solubilizing agent like cyclodextrin in your aqueous buffer to improve the stability of the inhibitor in solution.
-
Control for Temperature: Maintain a constant and appropriate temperature throughout your experiment.
Data Presentation
Table 1: Solubility of Tnik&map4K4-IN-1 in Various Solvents
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 223.98 mM | Ultrasonic assistance may be required. |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.60 mM | For in vivo formulation. |
Data compiled from supplier information.
Table 2: Recommended Storage Conditions for Tnik&map4K4-IN-1 Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot into single-use vials. |
Data compiled from supplier information.
Experimental Protocols
Protocol 1: Preparation of Tnik&map4K4-IN-1 Stock Solution
Objective: To prepare a high-concentration stock solution of Tnik&map4K4-IN-1 in DMSO.
Materials:
-
Tnik&map4K4-IN-1 powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of Tnik&map4K4-IN-1 to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the calculated amount of Tnik&map4K4-IN-1 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Dilution of Tnik&map4K4-IN-1 into Aqueous Media for In Vitro Assays
Objective: To prepare a working solution of Tnik&map4K4-IN-1 in an aqueous medium while minimizing precipitation.
Materials:
-
Tnik&map4K4-IN-1 DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous experimental medium (e.g., cell culture medium, assay buffer)
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the high-concentration DMSO stock in fresh DMSO. For example, dilute a 100 mM stock to 10 mM.
-
Warm the aqueous experimental medium to the desired temperature (typically 37°C).
-
While gently vortexing the pre-warmed medium, add the required volume of the Tnik&map4K4-IN-1 DMSO stock (or intermediate dilution) dropwise. This gradual addition helps to prevent localized high concentrations and rapid solvent exchange.
-
Ensure the final concentration of DMSO in the experimental medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your experimental system.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of TNIK.
References
Technical Support Center: TNIK/MAP4K4-IN-1 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TNIK/MAP4K4-IN-1 in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What are TNIK and MAP4K4, and why are they targeted together?
A1: TNIK (TRAF2 and NCK-Interacting Kinase) and MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4) are both serine/threonine kinases involved in crucial cellular signaling pathways.[1][2] TNIK is a key component of the Wnt signaling pathway, which is essential for cell proliferation, differentiation, and growth.[1][3] MAP4K4 is involved in a variety of cellular processes, including the c-Jun N-terminal kinase (JNK) signaling pathway, which regulates responses to stress, cell migration, and apoptosis.[2] Both kinases are implicated in diseases like cancer and fibrosis, making them attractive therapeutic targets. Targeting both TNIK and MAP4K4 simultaneously with a dual inhibitor like TNIK/MAP4K4-IN-1 can offer a more comprehensive therapeutic effect by modulating multiple pathological signaling cascades. Some studies show that these kinases can act redundantly in certain cellular contexts, such as stress-induced JNK signaling in neurons, further justifying a dual-inhibition strategy.
Q2: What type of inhibitor is TNIK/MAP4K4-IN-1 and what are its reported IC50 values?
A2: TNIK/MAP4K4-IN-1 (also referred to as compound A-39) is a dual inhibitor of TNIK and MAP4K4. In human hepatic stellate LX-2 cells, it has reported IC50 values of 1.29 nM for TNIK and <10 nM for MAP4K4. Another exemplified compound in a patent application showed an IC50 of 2.8 nM for TNIK and <10 nM for human MAP4K4. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell line used and the specific assay format.
Q3: What are the key considerations when designing a dose-response experiment for TNIK/MAP4K4-IN-1?
A3: Several factors are critical for a successful dose-response experiment:
-
Assay Format: Choose between a biochemical assay (using purified enzymes) and a cell-based assay. Cell-based assays are often more physiologically relevant but can be more complex.
-
ATP Concentration: For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration in the assay. It is recommended to use an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP to ensure comparability of results.
-
Cell Line Selection: Different cell lines can exhibit varying sensitivities to the same inhibitor due to differences in target expression, off-target effects, or compensatory signaling pathways.
-
Dose Range: The concentration range of the inhibitor should span at least 3-4 orders of magnitude around the expected IC50 value to generate a complete sigmoidal curve.
-
Controls: Include appropriate positive controls (e.g., a known inhibitor) and negative controls (e.g., vehicle-only, typically DMSO) to validate the assay.
Troubleshooting Guide
Problem 1: High Variability Between Replicates
Question: My dose-response curves show significant well-to-well variability. What are the potential causes and solutions?
Answer: High variability in replicates is a common issue that can often be traced back to technical errors.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before plating. Avoid "edge effects" by not using the outer wells of the microplate or by filling them with a buffer. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. |
| Incomplete Reagent Mixing | Vortex or gently mix all reagent solutions, including inhibitor dilutions, before adding them to the assay plate. |
| Cell Health and Viability | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to confirm that the observed effects are not due to general cytotoxicity. |
Problem 2: Unexpected IC50 Value
Question: The IC50 value I obtained for TNIK/MAP4K4-IN-1 is significantly different from the reported values. What should I investigate?
Answer: A shift in the IC50 value can be due to several experimental parameters that differ from the reference study.
| Potential Cause | Troubleshooting Steps |
| ATP Concentration (Biochemical Assays) | The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration. Verify that the ATP concentration in your assay matches that of the reference experiment. |
| Cell Line Differences (Cell-Based Assays) | Different cell lines can have varying sensitivities. If using a different cell line than in the reference study, the IC50 may naturally differ. |
| Inhibitor Purity and Storage | Verify the purity of your TNIK/MAP4K4-IN-1 compound. Improper storage can lead to degradation and loss of potency. |
| Assay Incubation Time | The incubation time with the inhibitor can influence the apparent IC50. Ensure you are using a consistent and appropriate incubation time. |
| Substrate Concentration | The concentration of the kinase substrate can also affect the apparent IC50. Use consistent substrate concentrations as per the established protocol. |
Problem 3: Non-Ideal Dose-Response Curve Shape
Question: My dose-response curve is either too steep, too shallow, or does not plateau. What could be the reason?
Answer: The shape of the dose-response curve provides insights into the inhibitor's interaction with its target. Deviations from the ideal sigmoidal shape can indicate experimental artifacts or complex biological responses.
| Curve Anomaly | Potential Cause | Troubleshooting Steps |
| Shallow Slope | May indicate positive cooperativity in binding, compound instability, or solubility issues at higher concentrations. It can also suggest complex biological responses. | Check the solubility of TNIK/MAP4K4-IN-1 in your assay medium. Ensure the dose range is appropriate to capture the full curve. |
| Steep Slope | Could suggest positive cooperativity or an artifact within a specific concentration range. | Verify the accuracy of your serial dilutions, as a steep slope can sometimes result from dilution errors. |
| Incomplete Curve (No Plateau) | The inhibitor concentration range may be too narrow. The inhibitor may not be potent enough to achieve 100% inhibition, or it could be due to off-target effects at high concentrations. | Extend the concentration range of the inhibitor. If a plateau is still not reached, consider if the inhibitor is a partial inhibitor in your system. |
| Biphasic (Bell-Shaped) Curve | Can occur with mixed agonist/antagonist molecules or due to off-target effects at higher concentrations that counteract the primary inhibitory effect. | This may require further investigation into the mechanism of action of the inhibitor at different concentrations. |
Experimental Protocols
Cell-Based Kinase Activity Assay (Luminescence-Based)
This protocol is a general guideline for determining the IC50 of TNIK/MAP4K4-IN-1 in a cell-based assay using a luminescence-based readout that measures ATP levels (e.g., CellTiter-Glo®).
Materials:
-
Selected cancer cell line (e.g., colorectal cancer cell line with active Wnt signaling)
-
Cell culture medium and supplements
-
TNIK/MAP4K4-IN-1
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of TNIK/MAP4K4-IN-1 in DMSO.
-
Perform serial dilutions of the inhibitor in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Normalize the data to the vehicle-only control (100% viability) and a background control (no cells, 0% viability).
-
Plot the percentage of inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagrams
Caption: TNIK's role in the canonical Wnt signaling pathway.
References
Technical Support Center: Improving the In Vivo Efficacy of Tnik&map4K4-IN-1
Welcome to the technical support center for Tnik&map4K4-IN-1, a potent dual inhibitor of Traf2- and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing the in vivo efficacy of this compound in your cancer and fibrosis models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and potential challenges you may encounter during your in vivo experiments with Tnik&map4K4-IN-1.
Q1: I am observing lower than expected in vivo efficacy. What are the potential causes and how can I troubleshoot this?
A1: Lower than expected efficacy can stem from several factors, from suboptimal formulation and dosing to the specific biology of your animal model.
Troubleshooting Steps:
-
Verify Compound Formulation and Administration:
-
Solubility: Tnik&map4K4-IN-1 is a hydrophobic molecule. Ensure it is fully solubilized before administration. Precipitation upon injection can drastically reduce bioavailability. A recommended starting formulation for in vivo studies is 10% DMSO in corn oil[1][2][3]. Prepare the formulation fresh for each dosing day.
-
Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) can significantly impact pharmacokinetic and pharmacodynamic (PK/PD) properties. If you are not seeing the desired effect with one route, consider exploring alternatives based on literature for similar kinase inhibitors.
-
-
Review Dosing Regimen:
-
Dose Escalation: If no toxicity is observed, a dose-escalation study may be necessary to determine the optimal therapeutic dose in your model.
-
Dosing Frequency: The half-life of the compound will dictate the optimal dosing frequency. If the compound is cleared rapidly, more frequent administration (e.g., twice daily) may be required to maintain therapeutic concentrations.
-
-
Evaluate Target Engagement in the Tumor/Tissue:
-
It is crucial to confirm that the inhibitor is reaching its target tissues and engaging with TNIK and MAP4K4. This can be assessed by measuring the phosphorylation status of downstream substrates of these kinases in tissue lysates via Western blot or immunohistochemistry.
-
Q2: I am observing signs of toxicity in my animal models. What should I do?
A2: Toxicity can be either on-target (related to the inhibition of TNIK/MAP4K4 in normal tissues) or off-target.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to reduce the dose. Conduct a dose-ranging study to find the maximum tolerated dose (MTD) in your specific animal strain and model.
-
Refine the Dosing Schedule: Switching from daily to an intermittent dosing schedule (e.g., every other day, or 5 days on/2 days off) can sometimes mitigate toxicity while maintaining efficacy.
-
Monitor Animal Health Closely: Regularly monitor body weight, food and water intake, and clinical signs of distress. This will help in establishing a therapeutic window.
-
Consider Off-Target Effects: While Tnik&map4K4-IN-1 is a potent inhibitor of its primary targets, off-target kinase inhibition is a possibility. If toxicity persists even at low doses where on-target effects are minimal, consider profiling the compound against a broader kinase panel to identify potential off-target interactions.
Q3: How do I select the appropriate animal model for my study?
A3: The choice of animal model is critical for the successful evaluation of Tnik&map4K4-IN-1.
-
For Oncology Studies:
-
Xenograft Models: Utilize human cancer cell lines known to have activated Wnt signaling (a key pathway regulated by TNIK) subcutaneously or orthotopically implanted in immunocompromised mice[4][5].
-
Syngeneic Models: If you are investigating the interplay with the immune system, syngeneic models in immunocompetent mice are essential, as TNIK inhibition has been shown to enhance anti-tumor immune responses.
-
Patient-Derived Xenograft (PDX) Models: These models often better recapitulate the heterogeneity of human tumors.
-
-
For Fibrosis Studies:
-
Bleomycin-Induced Pulmonary Fibrosis: This is a common model to assess anti-fibrotic therapies in the lungs.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: A standard model for studying liver fibrosis.
-
Unilateral Ureteral Obstruction (UUO): A widely used model for renal fibrosis.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Tnik&map4K4-IN-1 and representative data for other TNIK and MAP4K4 inhibitors to guide your experimental design.
Table 1: In Vitro Potency of Tnik&map4K4-IN-1
| Target | IC50 | Cell Line | Reference |
| TNIK | 1.29 nM | - | |
| MAP4K4/HGK | <10 nM | Human Hepatic Stellate Cell LX-2 |
Table 2: Representative In Vivo Efficacy Data of Other TNIK/MAP4K4 Inhibitors
| Compound | Target(s) | Animal Model | Dosing Regimen | Key Efficacy Readout | Reference |
| INS018_055 | TNIK | Bleomycin-induced lung fibrosis (mouse) | 3, 10, or 30 mg/kg, BID | Dose-dependent reduction in lung fibrosis | |
| NCB-0846 | TNIK | MC38 colon cancer syngeneic (mouse) | 50 mg/kg, BID, i.p. | Significant reduction in tumor growth | |
| PF-6260933 | MAP4K4 | ob/ob mouse model of type II diabetes | 10 mg/kg, BID, p.o. | 44% reduction in blood glucose | |
| F389-0746 | MAP4K4 | Pancreatic cancer xenograft (mouse) | Not specified | Comparable tumor growth inhibition to gemcitabine |
Disclaimer: The data in Table 2 is for related inhibitors and should be used as a general guide for experimental design with Tnik&map4K4-IN-1. Optimal dosing and efficacy for Tnik&map4K4-IN-1 will need to be determined empirically for each specific model.
Experimental Protocols
Below are generalized protocols for in vivo studies. These should be adapted based on your specific research question and institutional guidelines.
Protocol 1: General Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Cancer Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., a colorectal cancer line with high Wnt signaling) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Compound Preparation and Administration:
-
Prepare Tnik&map4K4-IN-1 in a vehicle such as 10% DMSO and 90% corn oil on each day of dosing.
-
Administer the compound and vehicle control to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at the determined dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis (e.g., Western blot for target engagement, immunohistochemistry).
-
Protocol 2: General Protocol for Bleomycin-Induced Pulmonary Fibrosis Model
-
Induction of Fibrosis:
-
Anesthetize mice and intratracheally instill a single dose of bleomycin.
-
-
Treatment:
-
Begin treatment with Tnik&map4K4-IN-1 or vehicle control at a specified time point after bleomycin administration (e.g., day 7 for therapeutic intervention).
-
Administer the compound daily or twice daily via the desired route.
-
-
Efficacy Assessment:
-
Monitor respiratory function if equipment is available.
-
At the end of the study (e.g., day 21), euthanize the animals and collect lung tissue.
-
Assess fibrosis by:
-
Histological analysis (e.g., Masson's trichrome staining).
-
Hydroxyproline assay to quantify collagen content.
-
Western blot or qRT-PCR for fibrotic markers (e.g., α-SMA, collagen I).
-
-
Visualizations
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways targeted by Tnik&map4K4-IN-1 and a logical workflow for troubleshooting in vivo experiments.
Caption: Simplified TNIK-mediated Wnt signaling pathway and the inhibitory action of Tnik&map4K4-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Tnik&map4K4-IN-1 Treatment Protocols and Challenges
Welcome to the technical support center for the dual Tnik and MAP4K4 inhibitor, Tnik&map4K4-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on long-term treatment protocols and to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tnik&map4K4-IN-1 and what are its primary targets?
A1: Tnik&map4K4-IN-1 is a potent, small molecule inhibitor that simultaneously targets two kinases: TRAF2 and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). It has been shown to inhibit TNIK with an IC50 of 1.29 nM and MAP4K4 with an IC50 of <10 nM in human hepatic stellate cells (LX-2).
Q2: How should I prepare and store Tnik&map4K4-IN-1?
A2: Tnik&map4K4-IN-1 is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage of the stock solution, -80°C is recommended.
Q3: What is the recommended starting concentration for my cell line?
A3: The optimal concentration of Tnik&map4K4-IN-1 will vary depending on the cell line and the desired experimental outcome. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on available data, the IC50 values for TNIK and MAP4K4 are in the low nanomolar range. A good starting point for a dose-response curve could be a range from 1 nM to 10 µM.
Q4: How stable is Tnik&map4K4-IN-1 in cell culture medium?
A4: The stability of small molecule inhibitors in cell culture media can vary. For long-term experiments, it is advisable to assess the stability of Tnik&map4K4-IN-1 under your specific experimental conditions (e.g., in your chosen media at 37°C). For treatment periods longer than 24-48 hours, consider refreshing the media with a fresh solution of the inhibitor at regular intervals to maintain a consistent concentration.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during long-term experiments with Tnik&map4K4-IN-1.
Issue 1: High levels of cytotoxicity observed even at low concentrations.
-
Possible Cause 1: Off-target effects. While Tnik&map4K4-IN-1 is a potent inhibitor of its primary targets, like many kinase inhibitors, it may have off-target activities at higher concentrations.
-
Troubleshooting Step: Perform a kinome-wide selectivity screen to identify potential off-target kinases. If this is not feasible, compare the observed cellular phenotype with the known consequences of inhibiting TNIK and MAP4K4 individually.
-
-
Possible Cause 2: Solvent toxicity. High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Step: Ensure the final concentration of DMSO in the cell culture media is below the toxic threshold for your specific cell line, typically less than 0.5%. Always include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration) in your experiments.
-
-
Possible Cause 3: Cell line sensitivity. Some cell lines may be inherently more sensitive to the inhibition of TNIK and/or MAP4K4 signaling pathways.
-
Troubleshooting Step: Perform a thorough literature search on the role of TNIK and MAP4K4 in your cell line of interest. Consider using a lower concentration range in your dose-response experiments.
-
Issue 2: Diminished or loss of inhibitor effect over time.
-
Possible Cause 1: Acquired resistance. Cells can develop resistance to kinase inhibitors through various mechanisms, including mutations in the target kinase or activation of compensatory signaling pathways.
-
Troubleshooting Step: To assess for acquired resistance, you can perform long-term culture of cells in the presence of a sublethal concentration of the inhibitor and then re-evaluate the IC50. Western blotting can be used to examine the activation of alternative signaling pathways.
-
-
Possible Cause 2: Inhibitor degradation. The inhibitor may not be stable in the culture medium for the entire duration of the experiment.
-
Troubleshooting Step: As mentioned in the FAQs, consider refreshing the medium with a fresh inhibitor solution every 24-48 hours.
-
-
Possible Cause 3: Cell metabolism of the inhibitor. Cells may metabolize the inhibitor, reducing its effective concentration.
-
Troubleshooting Step: This can be difficult to assess without specialized equipment. However, refreshing the media with the inhibitor more frequently can help mitigate this issue.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound precipitation. If the inhibitor is not fully dissolved or precipitates out of solution in the culture medium, it can lead to inconsistent results.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation. Ensure that the final concentration of the inhibitor does not exceed its solubility limit in the culture medium.
-
-
Possible Cause 2: Cell culture variability. Differences in cell density, passage number, or overall cell health can lead to variability in experimental outcomes.
-
Troubleshooting Step: Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density for all experiments.
-
-
Possible Cause 3: Activation of feedback loops. Inhibition of a kinase can sometimes lead to the activation of upstream or parallel signaling pathways as a compensatory mechanism.
-
Troubleshooting Step: Use techniques like western blotting or phospho-kinase arrays to probe for the activation of known compensatory pathways over the course of your long-term treatment.
-
Quantitative Data
The following table summarizes the known inhibitory concentrations (IC50) of Tnik&map4K4-IN-1. Researchers are encouraged to determine the IC50 for their specific cell lines.
| Target | Cell Line | IC50 (nM) |
| TNIK | Human Hepatic Stellate Cells (LX-2) | 1.29 |
| MAP4K4 | Human Hepatic Stellate Cells (LX-2) | <10 |
Experimental Protocols
1. Protocol: Determining the IC50 of Tnik&map4K4-IN-1 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for determining the concentration of Tnik&map4K4-IN-1 that inhibits cell viability by 50%.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates (for MTT) or opaque-walled plates (for CellTiter-Glo®)
-
Tnik&map4K4-IN-1 stock solution (e.g., 10 mM in DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of Tnik&map4K4-IN-1 in complete culture medium. A common starting range is from 10 µM down to 1 nM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
Remove the overnight culture medium from the cells and add the media containing the different inhibitor concentrations.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Cell Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period as per the manufacturer's instructions, and read the luminescence.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (no-cell control) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
-
2. Protocol: Long-Term Cell Viability and Growth Assay
This protocol is designed to assess the effects of prolonged Tnik&map4K4-IN-1 treatment on cell proliferation and survival.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 12-well or 24-well)
-
Tnik&map4K4-IN-1 stock solution
-
Cell counting method (e.g., hemocytometer with trypan blue or an automated cell counter)
-
-
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a low density to allow for long-term growth.
-
Compound Treatment: Treat the cells with a range of concentrations of Tnik&map4K4-IN-1, typically at and below the predetermined IC50 value. Include a vehicle control.
-
Long-Term Culture:
-
Incubate the cells for an extended period (e.g., 7-14 days).
-
Change the medium containing the fresh inhibitor and vehicle every 2-3 days to maintain a consistent concentration and provide fresh nutrients.
-
-
Cell Counting: At various time points (e.g., day 3, 7, 10, 14), harvest the cells from the wells and perform a cell count to determine the total number of viable cells.
-
Data Analysis:
-
Plot the number of viable cells against time for each treatment condition.
-
This will allow you to observe the long-term effects of the inhibitor on cell proliferation and survival.
-
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways involving TNIK and MAP4K4 and the points of inhibition by Tnik&map4K4-IN-1.
Caption: TNIK signaling pathway in the context of Wnt activation and its inhibition.
Caption: MAP4K4 signaling pathway leading to JNK activation and its inhibition.
Caption: General experimental workflow for long-term Tnik&map4K4-IN-1 treatment.
Validation & Comparative
Tnik&map4K4-IN-1: A Comparative Guide to Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Tnik&map4K4-IN-1, a dual inhibitor of Traf2- and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). The following sections present a comparative analysis of Tnik&map4K4-IN-1 with alternative inhibitors, detailed experimental protocols for specificity validation, and an overview of the relevant signaling pathways.
Comparative Specificity Analysis
Tnik&map4K4-IN-1 is a potent, dual inhibitor with low nanomolar efficacy against its primary targets.[1][2][3] To objectively assess its specificity, it is crucial to compare its performance against other known inhibitors of TNIK and MAP4K4.
Inhibitor Potency Comparison
The following tables summarize the in-vitro potency (IC50) of Tnik&map4K4-IN-1 and alternative inhibitors against their respective primary targets.
Table 1: Comparison of TNIK Inhibitors
| Inhibitor | Target | IC50 (nM) |
| Tnik&map4K4-IN-1 (compound A-39) | TNIK | 1.29 [1][2] |
| INS018_055 | TNIK | 7.8 |
| NCB-0846 | TNIK | 21 |
Table 2: Comparison of MAP4K4 Inhibitors
| Inhibitor | Target | IC50 (nM) |
| Tnik&map4K4-IN-1 (compound A-39) | MAP4K4 | <10 |
| GNE-495 | MAP4K4 | 3.7 |
| PF-06260933 | MAP4K4 | 3.7 |
| DMX-5804 | MAP4K4 | 3 |
Off-Target Profile and Selectivity
A comprehensive kinome-wide selectivity profile for Tnik&map4K4-IN-1 (compound A-39) is not publicly available at the time of this publication. However, data for the structurally related compound INS018_055, and other alternative inhibitors, provide insights into the selectivity of targeting these kinases.
INS018_055 , a selective TNIK inhibitor, has undergone preclinical and clinical development and has been profiled against a kinase panel, demonstrating its high selectivity.
NCB-0846 , in addition to inhibiting TNIK, also shows activity against FLT3, JAK3, PDGFRα, TRKA, and CDK2/CycA2. It has also been noted to have potential hepatotoxicity.
PF-06260933 is a highly selective inhibitor of MAP4K4, but it also inhibits TNIK and misshapen-like kinase 1 (MINK1) with IC50 values of 15 nM and 8 nM, respectively.
DMX-5804 is a selective MAP4K4 inhibitor with less potent activity against MINK1/MAP4K6 and TNIK/MAP4K7. Its primary off-target hit was identified as VEGFR, with a nearly 700-fold lower sensitivity compared to MAP4K4.
Experimental Protocols for Specificity Validation
To validate the specificity of kinase inhibitors like Tnik&map4K4-IN-1, a combination of in-vitro and cell-based assays is recommended.
In-Vitro Kinase Assay (ADP-Glo™ Assay)
This assay biochemically quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Protocol:
-
Prepare Reagents: Thaw and prepare 5x Kinase Assay Buffer, ATP, and the specific protein substrate (e.g., Myelin Basic Protein for TNIK).
-
Master Mix Preparation: Create a master mix containing the kinase assay buffer, ATP, and substrate.
-
Plate Setup: Add the master mix to all wells of a 96-well plate. Add the test inhibitor (e.g., Tnik&map4K4-IN-1) at various concentrations to the appropriate wells. Include positive (kinase + substrate, no inhibitor) and blank (no kinase) controls.
-
Initiate Reaction: Add the purified kinase (e.g., recombinant human TNIK) to the wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the test inhibitor (e.g., Tnik&map4K4-IN-1) at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 64°C) for a short duration (e.g., 3 minutes) using a thermocycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (TNIK or MAP4K4).
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, normalize the intensity at each temperature to the non-heated control. Plot the normalized intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Western Blotting for Downstream Signaling
This technique is used to assess the effect of the inhibitor on the phosphorylation status of downstream substrates of the target kinase, providing evidence of target inhibition in a cellular signaling context.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the inhibitor as described for the CETSA protocol. It is often beneficial to stimulate the signaling pathway of interest (e.g., with Wnt3a for the TNIK pathway or TNF-α for the MAP4K4 pathway) after inhibitor treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation and SDS-PAGE: Prepare protein samples with loading buffer, heat to denature, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-c-Jun for the MAP4K4/JNK pathway, or a marker of Wnt pathway activation for TNIK) overnight at 4°C. Also, probe a separate membrane with an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on downstream signaling.
Signaling Pathways and Experimental Workflows
Understanding the signaling context of TNIK and MAP4K4 is essential for designing robust validation experiments.
TNIK in the Wnt Signaling Pathway
TNIK is a key component of the canonical Wnt signaling pathway. In the presence of a Wnt ligand, TNIK is involved in the phosphorylation of TCF4, a transcription factor that, in complex with β-catenin, activates the expression of Wnt target genes involved in cell proliferation and differentiation.
Caption: Canonical Wnt signaling pathway illustrating the role of TNIK.
MAP4K4 in the JNK Signaling Pathway
MAP4K4 is an upstream kinase in the c-Jun N-terminal kinase (JNK) signaling cascade, which is activated by cellular stress and inflammatory cytokines like TNF-α. MAP4K4 can activate downstream MAP3Ks, leading to the phosphorylation and activation of JNK, which in turn phosphorylates transcription factors such as c-Jun, regulating gene expression involved in inflammation, apoptosis, and cell migration.
Caption: The MAP4K4-JNK signaling cascade initiated by TNF-α.
Experimental Workflow for Inhibitor Specificity Validation
The following diagram outlines a logical workflow for comprehensively validating the specificity of a kinase inhibitor.
Caption: A logical workflow for validating kinase inhibitor specificity.
References
Tnik&map4K4-IN-1 vs other MAP4K4 inhibitors
A Comparative Guide to MAP4K4 Inhibitors: Tnik&map4K4-IN-1 vs. GNE-495 and PF-06260933
This guide provides a detailed comparison of the dual TNIK/MAP4K4 inhibitor, Tnik&map4K4-IN-1, with two other notable MAP4K4 inhibitors, GNE-495 and PF-06260933. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective performance metrics and supporting experimental data.
Introduction to MAP4K4 and TNIK
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic progenitor kinase/germinal center kinase-like kinase (HGK), is a serine/threonine kinase belonging to the Ste20 family. It is a key regulator in various cellular processes, including cell migration, proliferation, and inflammation. MAP4K4 is implicated in several diseases, including cancer, metabolic disorders, and fibrosis. Traf2- and Nck-interacting kinase (TNIK) is another member of the Ste20 kinase family with structural homology to MAP4K4. TNIK is involved in Wnt signaling and cytoskeletal regulation and has also been identified as a therapeutic target in cancer and fibrosis. Dual inhibition of both MAP4K4 and TNIK presents a potential therapeutic strategy for these conditions.
Inhibitor Overview
Tnik&map4K4-IN-1 (Compound A-39) is a novel dual inhibitor targeting both TNIK and MAP4K4.[1][2] It has been developed for potential applications in cancer and fibrosis research.
GNE-495 is a potent and selective MAP4K4 inhibitor designed for in vivo studies, with demonstrated efficacy in models of retinal angiogenesis.[3][4][5]
PF-06260933 is another highly selective and orally active MAP4K4 inhibitor that has shown potential in models of metabolic and inflammatory diseases.
Biochemical Potency and Selectivity
The in vitro inhibitory activities of the three compounds against their primary targets and other related kinases are summarized below.
| Inhibitor | Target | IC50 (nM) | Other Kinases Inhibited (IC50, nM) | Reference |
| Tnik&map4K4-IN-1 | TNIK | 1.29 | - | |
| MAP4K4/HGK | <10 | - | ||
| GNE-495 | MAP4K4 | 3.7 | MINK1 (5.2), TNIK (4.8) | |
| PF-06260933 | MAP4K4 | 3.7 | MINK1 (8), TNIK (15) | |
| MAP4K4 (HGK) | 140 | MINK (8), TNIK (13) |
Note: IC50 values for PF-06260933 against MAP4K4 vary across different sources, which may be due to different assay conditions.
Cellular Activity
The potency of these inhibitors in cellular assays provides insight into their performance in a more biologically relevant context.
| Inhibitor | Cell Line | Cellular Activity | Assay Type | Reference |
| Tnik&map4K4-IN-1 | LX-2 (human hepatic stellate cells) | IC50 <10 nM (MAP4K4/HGK), 1.29 nM (TNIK) | Not Specified | |
| GNE-495 | HUVEC | IC50 = 0.057 nM | Cell Migration | |
| Embryonic DRG cultures | Blocks p-c-Jun upregulation | Immunofluorescence | ||
| PF-06260933 | Not Specified | Cellular IC50 = 160 nM | Not Specified | |
| Human Monocytes (LPS-stimulated) | IC50 ~100 nM | TNF-α production | ||
| Radioresistant Breast Cancer Cells (SR and MR) | Cytotoxic effects | Sulforhodamine B (SRB) assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of these inhibitors.
In Vitro Kinase Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency (IC50) of an inhibitor against a target kinase.
-
Reagents and Materials :
-
Recombinant human MAP4K4 or TNIK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP at a concentration around the Km for the specific kinase
-
Substrate (e.g., a generic peptide substrate like Myelin Basic Protein (MBP) or a specific substrate for the kinase)
-
Test inhibitor (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the kinase and the inhibitor to the wells of a 384-well plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the methods used for inhibitor characterization.
MAP4K4 Signaling Pathway
Caption: Simplified MAP4K4 signaling cascade and points of inhibition.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for in vitro IC50 determination.
Summary and Conclusion
Tnik&map4K4-IN-1 emerges as a potent dual inhibitor of both TNIK and MAP4K4, distinguishing it from the more selective MAP4K4 inhibitors GNE-495 and PF-06260933. While all three compounds exhibit low nanomolar potency against MAP4K4 in biochemical assays, their selectivity profiles and cellular activities suggest potentially different therapeutic applications.
-
Tnik&map4K4-IN-1 's dual activity may be advantageous in diseases where both TNIK and MAP4K4 pathways are implicated, such as certain cancers and fibrotic conditions.
-
GNE-495 has been well-characterized for its effects on angiogenesis and demonstrates good in vivo properties, making it a valuable tool for studying MAP4K4 function in this context.
-
PF-06260933 shows promise in metabolic and inflammatory disease models, with demonstrated oral activity.
The choice of inhibitor will ultimately depend on the specific research question and the biological context being investigated. Further head-to-head studies, particularly comprehensive selectivity profiling and comparative cellular assays under standardized conditions, would be beneficial for a more definitive comparison of these potent MAP4K4 inhibitors.
References
comparing Tnik&map4K4-IN-1 and TNIK specific inhibitors
A Comparative Guide to Tnik&map4K4-IN-1 and Specific TNIK Inhibitors for Researchers
Introduction
Traf2- and NCK-interacting kinase (TNIK) has emerged as a significant therapeutic target in various diseases, including cancer and fibrosis, primarily due to its critical role as a regulator of the Wnt signaling pathway.[1][2][3][4] Concurrently, Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is implicated in multiple signaling pathways that govern inflammation, cell migration, and metabolic processes.[5] This guide provides a detailed comparison between Tnik&map4K4-IN-1, a dual inhibitor, and several specific TNIK inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the appropriate tool for their specific research needs.
Signaling Pathways Overview
Understanding the signaling cascades of TNIK and MAP4K4 is crucial for contextualizing the effects of their inhibition.
TNIK Signaling Pathway
TNIK is a serine/threonine kinase that functions as a key component in the canonical Wnt signaling pathway. Upon recruitment to the promoters of Wnt target genes, TNIK interacts with β-catenin and TCF4. It directly phosphorylates TCF4, which is an essential step for the transcriptional activation of Wnt target genes responsible for cell proliferation and survival. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNIK - Wikipedia [en.wikipedia.org]
- 3. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kinase Inhibitors: Tnik&map4K4-IN-1 (INS018_055) vs. GNE-495
In the landscape of targeted therapeutics, the development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery. This guide provides a comprehensive, data-driven comparison of two notable kinase inhibitors: Tnik&map4K4-IN-1, now identified as INS018_055, a dual inhibitor of Traf2- and Nck-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), and GNE-495, a potent and selective inhibitor of MAP4K4. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these two compounds for their research and therapeutic development endeavors.
At a Glance: Key Differences
| Feature | Tnik&map4K4-IN-1 (INS018_055) | GNE-495 |
| Primary Target(s) | Dual inhibitor of TNIK and MAP4K4 | Primarily a MAP4K4 inhibitor |
| Development Focus | Anti-fibrotic and anti-inflammatory applications | Retinal angiogenesis and other MAP4K4-driven pathologies |
| Reported Potency | TNIK: IC50 = 1.29 nMMAP4K4: IC50 < 10 nM | MAP4K4: IC50 = 3.7 nMTNIK: IC50 = 4.8 nM |
| In Vivo Efficacy Model | Models of lung, kidney, and skin fibrosis[1][2] | Retinal angiogenesis model in mice[3][4] |
| Development Approach | Discovered and designed using generative AI[5] | Structure-based drug design |
| Clinical Development | Advanced to Phase II clinical trials for Idiopathic Pulmonary Fibrosis (IPF) | Preclinical development |
In-Depth Efficacy and Potency Analysis
A direct head-to-head comparison of Tnik&map4K4-IN-1 (INS018_055) and GNE-495 in the same experimental models has not been published. However, by examining the available data, we can draw meaningful comparisons of their potency and efficacy in their respective areas of investigation.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for both inhibitors against their primary targets.
| Inhibitor | Target Kinase | IC50 (nM) | Cell Line/Assay Condition |
| Tnik&map4K4-IN-1 (INS018_055) | TNIK | 1.29 | Human hepatic stellate cell LX-2 |
| MAP4K4 | < 10 | Human hepatic stellate cell LX-2 | |
| GNE-495 | MAP4K4 | 3.7 | Biochemical kinase activity assay |
| TNIK | 4.8 | Biochemical kinase activity assay | |
| MINK1 | 5.2 | Biochemical kinase activity assay |
Note: The different assay conditions for determining IC50 values should be considered when directly comparing potency.
In Vivo Efficacy
The therapeutic potential of an inhibitor is ultimately demonstrated in in vivo models. Both INS018_055 and GNE-495 have shown significant efficacy in relevant disease models.
Tnik&map4K4-IN-1 (INS018_055) in Fibrosis:
INS018_055 has demonstrated significant anti-fibrotic and anti-inflammatory effects in various preclinical models. In a mouse model of lung fibrosis, INS018_055 showed more potent anti-EMT (epithelial-mesenchymal transition) and anti-FMT (fibroblast-to-myofibroblast transition) effects than nintedanib, an approved drug for IPF. It has also shown efficacy in attenuating skin and kidney fibrosis in animal models. These promising preclinical results have led to its advancement into Phase II clinical trials for idiopathic pulmonary fibrosis.
GNE-495 in Retinal Angiogenesis:
GNE-495 has been shown to be effective in an in vivo model of retinal angiogenesis. In a mouse model of oxygen-induced retinopathy, GNE-495 normalized the percentage of pathological vessels and hemorrhagic areas. It also demonstrated a dose-dependent delay in retinal vascular outgrowth. These findings highlight its potential for treating diseases characterized by abnormal blood vessel growth in the eye.
Kinase Selectivity and Off-Target Profiles
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities.
Tnik&map4K4-IN-1 (INS018_055): While a comprehensive kinase selectivity profile against a broad panel of kinases is not yet publicly available, its dual-targeting nature for TNIK and MAP4K4 is a key design feature. The development using generative AI aimed to optimize its properties and mitigate unwanted toxicity.
GNE-495: GNE-495 is a potent and selective inhibitor of MAP4K4. However, it also demonstrates inhibitory activity against the closely related kinases MINK1 and TNIK, with IC50 values of 5.2 nM and 4.8 nM, respectively. Broader kinase profiling has shown GNE-495 to be a highly selective inhibitor overall.
Signaling Pathways
Both TNIK and MAP4K4 are key components of important cellular signaling pathways. Understanding their roles provides context for the therapeutic applications of these inhibitors.
TNIK Signaling Pathway
TNIK is a central node in the Wnt and c-Jun N-terminal kinase (JNK) signaling pathways, which are implicated in cell proliferation, differentiation, and apoptosis. Aberrant Wnt signaling is a hallmark of many cancers.
Caption: TNIK signaling in Wnt and JNK pathways.
MAP4K4 Signaling Pathway
MAP4K4 is an upstream regulator of the JNK signaling pathway and is involved in cellular processes such as cell migration, inflammation, and apoptosis.
Caption: MAP4K4 signaling cascade leading to JNK activation.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Below are summaries of the key experimental methodologies used in the evaluation of these inhibitors.
Biochemical Kinase Inhibition Assay (for GNE-495)
This assay is used to determine the in vitro potency of an inhibitor against a purified kinase.
Caption: Workflow for a biochemical kinase inhibition assay.
Protocol Details:
-
Reagent Preparation: Purified recombinant kinase, a specific peptide or protein substrate, and ATP are prepared in a kinase reaction buffer. The inhibitor (e.g., GNE-495) is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and inhibitor are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA to chelate magnesium ions required for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as measuring the incorporation of radioactive ³²P from [γ-³²P]ATP, using phosphorylation-specific antibodies in an ELISA format, or by mobility shift assays that separate the phosphorylated and non-phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Retinal Angiogenesis Model (for GNE-495)
This model is used to evaluate the effect of inhibitors on blood vessel formation in the eye.
Caption: Workflow for the in vivo retinal angiogenesis model.
Protocol Details:
-
Induction of Retinopathy: Neonatal mice and their nursing mother are placed in a hyperoxic environment (e.g., 75% oxygen) for a specific period (e.g., postnatal day 7 to 12). This leads to vaso-obliteration in the central retina.
-
Return to Normoxia: The animals are then returned to a normal air environment, which induces a relative hypoxia in the retina, stimulating robust and often pathological angiogenesis.
-
Inhibitor Administration: GNE-495 is administered to the neonatal mice, typically via intraperitoneal injection, at specified doses and time points during the neovascularization phase.
-
Tissue Processing: At the end of the experiment, the mice are euthanized, and their eyes are enucleated and fixed. The retinas are then carefully dissected and prepared as flat mounts.
-
Visualization and Quantification: The retinal vasculature is stained with a fluorescently labeled endothelial cell marker, such as isolectin B4. The flat-mounted retinas are then imaged using fluorescence microscopy. Various parameters of angiogenesis, including the area of vaso-obliteration, the extent of neovascularization (tuft formation), and the presence of hemorrhages, are quantified using image analysis software.
Conclusion
Tnik&map4K4-IN-1 (INS018_055) and GNE-495 are both potent kinase inhibitors with distinct therapeutic profiles. INS018_055, a product of generative AI, is a dual TNIK/MAP4K4 inhibitor with a primary focus on treating fibrotic diseases and has shown promising results that have propelled it into clinical trials. GNE-495 is a highly selective MAP4K4 inhibitor developed through structure-based design, with demonstrated efficacy in a preclinical model of retinal angiogenesis.
The choice between these two inhibitors will largely depend on the specific research question or therapeutic application. For studies focused on the combined role of TNIK and MAP4K4 in fibrosis or inflammation, INS018_055 represents a cutting-edge tool. For investigations centered on the specific functions of MAP4K4 in processes like angiogenesis, GNE-495 offers a more targeted approach, albeit with known off-target activity against closely related kinases. This comparative guide, based on the currently available data, aims to provide a solid foundation for making such informed decisions. As further research on these compounds becomes available, a more direct and comprehensive comparison will be possible.
References
- 1. marktechpost.com [marktechpost.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
A Comparative Guide to TNIK/MAP4K4 and JNK Inhibitors in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of neuronal apoptosis and degeneration, making it a key target for the development of neuroprotective therapeutics. This guide provides an objective comparison of two strategic approaches to modulate this pathway: targeting the upstream kinases TNIK (TRAF2 and NCK interacting kinase) and MAP4K4 (Mitogen-activated protein kinase kinase kinase kinase 4), versus directly inhibiting the downstream JNKs. This comparison is supported by experimental data from key neuroprotection assays, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental procedures.
The TNIK/MAP4K4/JNK Signaling Cascade in Neurodegeneration
Stress signals, such as trophic factor withdrawal or exposure to neurotoxins, activate a kinase cascade that culminates in the activation of JNK. Within this pathway, the Ste20 family kinases TNIK, MAP4K4, and MINK1 (Misshapen-like kinase 1) act as upstream regulators. These kinases function redundantly to activate DLK (Dual leucine zipper kinase), which in turn phosphorylates and activates MKK4/7. Subsequently, MKK4/7 phosphorylates JNK, leading to the activation of downstream transcription factors like c-Jun. The phosphorylation of c-Jun promotes the expression of pro-apoptotic genes, ultimately leading to neuronal death.[1]
Inhibiting this pathway at different points offers distinct therapeutic strategies. Dual inhibitors of TNIK and MAP4K4, such as Tnik&map4K4-IN-1, aim to block the initial activation of this degenerative cascade. In contrast, JNK inhibitors, like the well-characterized SP600125, target the final common kinase in this pathway.
Comparative Performance in Neuroprotection Assays
The following tables summarize the quantitative data on the neuroprotective effects of a representative TNIK/MAP4K4 inhibitor (GNE-495, a potent MAP4K4 inhibitor that also inhibits TNIK and MINK1) and a JNK inhibitor (SP600125). It is important to note that the data are derived from different experimental models, as direct comparative studies are limited.
Table 1: Inhibition of Kinase Activity
| Inhibitor | Target(s) | IC50 | Cell Line / Assay Conditions |
| Tnik&map4K4-IN-1 | TNIK, MAP4K4 | 1.29 nM (TNIK), <10 nM (MAP4K4) | Human hepatic stellate cell LX-2 |
| GNE-495 | MAP4K4, MINK1, TNIK | 3.7 nM (MAP4K4), 5.2 nM (MINK1), 4.8 nM (TNIK) | Cell-free biochemical kinase activity assay |
| SP600125 | JNK1, JNK2, JNK3 | 40 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3) | In vitro kinase assays |
Table 2: Neuroprotection in In Vitro Models
| Inhibitor | Assay Model | Endpoint Measured | Quantitative Effect | Reference |
| GNE-495 | NGF withdrawal in embryonic mouse DRG neurons | Neuronal Apoptosis (Activated Caspase-3 positive cells) | Significant reduction in activated Caspase-3 positive cells at 800 nM. | [2] |
| GNE-495 | NGF withdrawal in embryonic mouse DRG neurons | Axon Degeneration | Strong protection from axon degeneration at concentrations that fully suppress c-Jun phosphorylation. | [2] |
| GNE-495 | NGF withdrawal in embryonic rat DRG neurons | Inhibition of c-Jun phosphorylation | EC50 = 47.6 nM | [2] |
| SP600125 | Potassium/serum deprivation in rat cerebellar granule neurons | Neuronal Apoptosis | Provides neuroprotection, confirmed by the diminished anti-apoptotic effect when co-treated with a PI3K/Akt inhibitor. | [3] |
| SP600125 | Global ischemia/reperfusion in rat hippocampal CA1 region | Neuronal Apoptosis | Significantly suppressed caspase-3 activation. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nerve Growth Factor (NGF) Withdrawal Assay in Dorsal Root Ganglion (DRG) Neurons
This assay models developmental programmed cell death and is a standard method to assess neuroprotective compounds.
Protocol:
-
DRG Neuron Isolation and Culture:
-
Dissect dorsal root ganglia from E13.5 mouse embryos.
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., trypsin).
-
Plate the neurons on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates) in a neurobasal medium supplemented with B27, L-glutamine, and Nerve Growth Factor (NGF).
-
Culture the neurons for 2-3 days to allow for neurite extension.
-
-
NGF Withdrawal and Inhibitor Treatment:
-
To induce apoptosis, wash the neurons and replace the NGF-containing medium with a medium lacking NGF.
-
Simultaneously, treat the neurons with the desired concentrations of the TNIK/MAP4K4 inhibitor, JNK inhibitor, or vehicle control (DMSO).
-
-
Assessment of Neuroprotection:
-
Apoptosis Assay (Activated Caspase-3 Immunofluorescence):
-
After 8-12 hours of NGF withdrawal, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody specific for cleaved (activated) caspase-3.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify the percentage of activated caspase-3 positive neurons using fluorescence microscopy.
-
-
Axon Degeneration Assay:
-
After 20-24 hours of NGF withdrawal, fix and stain the neurons with an antibody against a neuronal marker (e.g., βIII-tubulin).
-
Capture images of the neurites and score the degree of axon fragmentation and degeneration, often using a blinded scoring system.
-
-
Western Blot Analysis of JNK Pathway Activation:
-
After 1-3 hours of NGF withdrawal, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Probe with primary antibodies against phosphorylated JNK (p-JNK), total JNK, phosphorylated c-Jun (p-c-Jun), and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
-
Potassium/Serum Deprivation Assay in Cerebellar Granule Neurons (CGNs)
This is another widely used in vitro model to study neuronal apoptosis.
Protocol:
-
CGN Isolation and Culture:
-
Isolate cerebellar granule neurons from early postnatal rat pups (e.g., P7-P8).
-
Culture the neurons in a medium containing a high concentration of potassium (e.g., 25 mM) and serum, which promotes their survival and differentiation.
-
-
Induction of Apoptosis and Inhibitor Treatment:
-
To induce apoptosis, switch the culture medium to one with a low potassium concentration (e.g., 5 mM) and lacking serum.
-
Treat the cells with the JNK inhibitor or vehicle control at the time of medium change.
-
-
Assessment of Neuroprotection:
-
Cell Viability Assays: After 24-48 hours, assess neuronal viability using methods such as MTT assay, Trypan Blue exclusion, or by counting condensed, pyknotic nuclei after staining with a fluorescent DNA dye like Hoechst 33342.
-
Biochemical Assays: Measure caspase activation or PARP cleavage in cell lysates as described for the NGF withdrawal assay.
-
Conclusion
Both targeting the upstream kinases TNIK and MAP4K4 and directly inhibiting JNK represent viable strategies for neuroprotection by modulating a critical cell death pathway. The choice of inhibitor may depend on the specific neurodegenerative context and the desired therapeutic window.
-
TNIK/MAP4K4 Inhibition: This approach targets the pathway at a very upstream point, potentially preventing the activation of the entire downstream degenerative cascade. The redundant function of TNIK, MAP4K4, and MINK1 suggests that a multi-targeted inhibitor may be more effective than a highly specific inhibitor for a single one of these kinases. The potent, low nanomolar efficacy of compounds like GNE-495 in preventing c-Jun phosphorylation highlights the promise of this strategy.
-
JNK Inhibition: Direct inhibition of JNK targets the final common step in this signaling cascade before the activation of pro-apoptotic transcription factors. JNK inhibitors like SP600125 have demonstrated neuroprotective effects in a variety of in vitro and in vivo models of neurodegeneration.
Further head-to-head comparative studies in standardized neuroprotection assays are warranted to fully elucidate the relative therapeutic potential of these two approaches. The experimental protocols and data presented in this guide provide a framework for such future investigations and aid researchers in selecting and evaluating candidate neuroprotective compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by c-Jun NH2-terminal kinase inhibitor SP600125 against potassium deprivation-induced apoptosis involves the Akt pathway and inhibition of cell cycle reentry - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Validation of Tnik&map4K4-IN-1 Effects Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the genetic validation of the dual-specific inhibitor Tnik&map4K4-IN-1. Small molecule inhibitors are powerful tools, but confirming their on-target effects is a critical step in drug development to rule out potential off-target activities. Small interfering RNA (siRNA) offers a precise method for validating inhibitor efficacy by comparing the phenotypic and molecular consequences of chemical inhibition with those of genetic knockdown of the intended targets, TRAF2 and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).
Introduction to TNIK and MAP4K4 Signaling
TNIK and MAP4K4 are members of the Ste20 kinase family and are implicated in a variety of cellular processes, making them attractive targets for therapeutic intervention.
-
TNIK (TRAF2 and NCK-interacting kinase): A crucial regulator in the canonical Wnt signaling pathway, TNIK phosphorylates TCF4, a key transcription factor, thereby activating Wnt target genes involved in cell proliferation and survival.[1] Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer. TNIK also plays a role in the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
-
MAP4K4 (Mitogen-activated protein kinase kinase kinase kinase 4): Positioned upstream in the mitogen-activated protein kinase (MAPK) cascade, MAP4K4 can activate JNK, p38, and ERK signaling pathways in response to cellular stress and inflammatory cytokines.[2][3][4] It is involved in regulating cell motility, inflammation, and apoptosis.
Recent evidence indicates that TNIK and MAP4K4, along with MINK1, can act redundantly as upstream regulators of the DLK/JNK signaling pathway, representing a point of convergence for their functions, particularly in neuronal stress responses.
Comparative Analysis: Chemical Inhibition vs. Genetic Knockdown
The primary goal of genetic validation is to determine if the biological effects of Tnik&map4K4-IN-1 are a direct result of inhibiting TNIK and MAP4K4. This is achieved by comparing the inhibitor's effects to those caused by specifically depleting the TNIK and MAP4K4 proteins using siRNA.
Tnik&map4K4-IN-1 Inhibitor Profile
| Inhibitor | Target(s) | Reported IC50 |
| Tnik&map4K4-IN-1 | TNIK, MAP4K4 | TNIK: 1.29 nMMAP4K4: <10 nM |
| Data sourced from MedChemExpress. |
Reported Phenotypic Effects of siRNA-mediated Knockdown
The following table summarizes previously observed effects of silencing TNIK and/or MAP4K4, which serve as a benchmark for comparison with the effects of the dual inhibitor.
| Target(s) | siRNA Effect | Quantitative Data | Cell System / Context | Citation |
| TNIK | Inhibition of cell growth and induction of apoptosis. | Statistically significant (P<0.01) decrease in cell proliferation and increase in cell death. | Gastric cancer cells | |
| MAP4K4 | Inhibition of cancer cell migration. | 50% to 66% reduction in cell migration, corresponding to 64% to 94% transcript knockdown. | Ovarian cancer cells (SKOV-3) | |
| MAP4K4 | Suppression of systemic inflammation. | ~80% knockdown of MAP4K4 mRNA in macrophages led to a significant reduction in TNF-α and IL-1β. | Mouse macrophages | |
| TNIK & MAP4K4 (Dual) | Neuroprotection from stress-induced axon fragmentation. | Dual knockdown resulted in moderate but statistically significant (P<0.01) neuroprotection. | Mouse dorsal root ganglion (DRG) neurons |
Experimental Protocols for Genetic Validation
This section outlines a detailed workflow and methodologies for comparing the effects of Tnik&map4K4-IN-1 with siRNA-mediated knockdown of TNIK and MAP4K4.
Experimental Workflow
The overall experimental design involves treating cells with the inhibitor, transfecting them with siRNAs (individually and in combination), and then assessing both on-target knockdown and key downstream phenotypic changes.
Detailed Methodologies
1. Cell Culture and Seeding:
-
Select a cell line relevant to the inhibitor's intended application (e.g., a cancer cell line with known Wnt or MAPK pathway activity).
-
Culture cells in the recommended medium and conditions.
-
Seed cells in 6-well or 12-well plates at a density that will result in 30-50% confluency at the time of transfection.
2. siRNA Transfection Protocol (Lipofectamine RNAiMAX):
-
Reagents: Opti-MEM™ I Reduced Serum Medium, Lipofectamine™ RNAiMAX, control (non-targeting) siRNA, validated siRNAs for human TNIK and MAP4K4.
-
Preparation:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute the required amount of siRNA (e.g., a final concentration of 25 nM) in Opti-MEM™. For co-transfection, mix the siRNAs for TNIK and MAP4K4 together in this tube.
-
Tube B: Dilute the appropriate volume of Lipofectamine™ RNAiMAX (e.g., 0.9 µL for a 48-well plate) in Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells.
-
Incubate the cells for 24 to 72 hours before proceeding to analysis. The optimal time should be determined empirically.
-
3. Tnik&map4K4-IN-1 Treatment:
-
Prepare a stock solution of Tnik&map4K4-IN-1 in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the inhibitor in the cell culture medium to the desired final concentrations. A dose-response curve is recommended (e.g., 1 nM, 10 nM, 100 nM).
-
Add the inhibitor to the cells at the same time as siRNA transfection or at a determined time point post-transfection. Include a vehicle control (DMSO) group.
4. Validation of Knockdown Efficiency:
-
Quantitative Real-Time PCR (qRT-PCR):
-
At 24-48 hours post-transfection, harvest cells and isolate total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using validated primers for TNIK, MAP4K4, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the percentage of mRNA knockdown relative to the control siRNA-treated cells.
-
-
Western Blotting:
-
At 48-72 hours post-transfection, lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against TNIK, MAP4K4, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody and visualize the bands. Densitometry can be used to quantify the reduction in protein levels.
-
5. Phenotypic and Molecular Assays:
-
Cell Viability Assay (MTS/MTT): At 72 hours, add the viability reagent to each well and measure the absorbance according to the manufacturer's protocol to assess cell proliferation.
-
Apoptosis Assay: Measure the activity of caspases 3/7 using a luminescent or fluorescent assay to quantify apoptosis.
-
Cell Migration Assay (Wound Healing/Scratch Assay):
-
Grow cells to a confluent monolayer.
-
Create a "scratch" with a sterile pipette tip.
-
Treat cells with the inhibitor or transfect with siRNAs.
-
Capture images at 0 hours and at subsequent time points (e.g., 24 hours) to measure the rate of wound closure.
-
-
Downstream Pathway Analysis (Western Blot): Analyze the phosphorylation status of key downstream effectors, such as phospho-JNK and phospho-c-Jun, to confirm the inhibition of the intended signaling pathways.
Interpreting the Results
A successful genetic validation is achieved when the phenotypic and molecular outcomes of dual TNIK and MAP4K4 siRNA knockdown closely mimic the effects observed with Tnik&map4K4-IN-1 treatment. This "phenocopy" provides strong evidence that the inhibitor's activity is on-target. Discrepancies between the inhibitor and siRNA results may suggest potential off-target effects of the small molecule or highlight the importance of the non-catalytic scaffolding functions of the kinases, which are removed by siRNA but may not be affected by a catalytic inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An RNA interference-based screen identifies MAP4K4/NIK as a negative regulator of PPARγ, adipogenesis, and insulin-responsive hexose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
Reversing the Cellular Standstill: A Guide to Rescue Experiments for Tnik & MAP4K4 Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding and Counteracting Phenotypes Induced by the Dual Tnik/MAP4K4 Inhibitor, Tnik&MAP4K4-IN-1.
The dual inhibition of TRAF2- and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) by compounds such as Tnik&MAP4K4-IN-1 has emerged as a promising therapeutic strategy in oncology and fibrosis.[1][2] However, understanding the on-target effects and devising strategies to rescue inhibitor-induced phenotypes are critical for target validation and therapeutic development. This guide provides a comparative overview of experimental approaches to rescue phenotypes induced by Tnik&MAP4K4-IN-1, supported by experimental data and detailed protocols.
Understanding the Targets: TNIK and MAP4K4
TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway. It is a key component of the β-catenin/T-cell factor 4 (TCF4) transcriptional complex and is essential for the activation of Wnt target genes that drive cell proliferation and survival.[3][4][5]
MAP4K4 , also known as Hepatocyte Progenitor Kinase-like/Germinal Center Kinase-like Kinase (HGK), is another serine/threonine kinase. It is a member of the Ste20 kinase family and is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, apoptosis, and inflammation.
The Rationale for Rescue Experiments
Rescue experiments are essential to confirm that the observed phenotype upon inhibitor treatment is a direct consequence of inhibiting the intended target(s). By reintroducing the target protein or modulating its downstream signaling, a reversal of the phenotype provides strong evidence for on-target activity.
Comparative Analysis of Rescue Strategies
Given the dual inhibitory nature of Tnik&MAP4K4-IN-1, a successful rescue strategy may require addressing both the Wnt and JNK signaling pathways. Furthermore, evidence suggests that TNIK, MAP4K4, and a related kinase, Misshapen-like kinase 1 (MINK1), act redundantly to regulate JNK signaling. Therefore, a comprehensive rescue approach should consider the convergent downstream effects of these kinases.
| Rescue Strategy | Description | Advantages | Disadvantages |
| Kinase Re-expression | Introduction of inhibitor-resistant mutants or wild-type cDNAs of TNIK and/or MAP4K4 into cells treated with Tnik&MAP4K4-IN-1. | Directly demonstrates the on-target effect of the inhibitor. | Technically challenging to achieve appropriate expression levels. May not be feasible for in vivo studies. |
| Downstream Effector Activation | Activation of key downstream signaling molecules, such as a constitutively active form of JNK or β-catenin. | Can pinpoint the critical downstream pathway responsible for the phenotype. More amenable to pharmacological modulation. | May bypass other important functions of the inhibited kinases, leading to an incomplete rescue. Potential for off-target effects with pharmacological activators. |
| Inhibitor Washout | Removal of the inhibitor from the cell culture medium and monitoring the reversal of the phenotype over time. | Simple and direct method to assess the reversibility of the inhibitor's effects. | The rate and extent of recovery can depend on the inhibitor's binding kinetics and cellular clearance mechanisms. |
Experimental Data Summary
While specific rescue experiments for the dual inhibitor Tnik&MAP4K4-IN-1 are not extensively published, studies on individual kinase inhibition provide valuable insights.
| Target | Phenotype Observed upon Inhibition | Rescue Experiment | Outcome of Rescue | Reference |
| MAP4K4 | Reduced collective cell migration, increased mature focal adhesions. | Re-expression of wild-type MAP4K4 in MAP4K4 knockout cells. | Complete restoration of normal cell migration and focal adhesion dynamics. | |
| TNIK, MAP4K4, MINK1 (redundantly) | Neuroprotection from stress-induced apoptosis. | Combined siRNA knockdown of all three kinases. | Significant reduction in apoptosis. Individual or dual knockdown had minimal effect. |
These findings underscore the importance of the kinase activity for the observed phenotypes and highlight the redundant functions of the GCK-IV subfamily of kinases (TNIK, MAP4K4, MINK1).
Signaling Pathways and Experimental Workflows
To facilitate the design of rescue experiments, the following diagrams illustrate the key signaling pathways and a proposed experimental workflow.
Detailed Experimental Protocols
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a simple and cost-effective method to assess collective cell migration.
Protocol:
-
Seed cells in a 6-well plate and grow to confluence.
-
Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing Tnik&MAP4K4-IN-1 and/or the rescue agent.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time.
Transwell Migration Assay
This assay measures the migratory capacity of individual cells towards a chemoattractant.
Protocol:
-
Seed cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Include Tnik&MAP4K4-IN-1 and/or the rescue agent in both the upper and lower chambers as required.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of migrated cells in several microscopic fields.
Caspase-3/7 Activity Assay for Apoptosis
This luminescent assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Protocol:
-
Seed cells in a 96-well plate and treat with Tnik&MAP4K4-IN-1 and/or the rescue agent for the desired duration.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Western Blot for Phosphorylated JNK (p-JNK)
This technique is used to measure the activation state of the JNK pathway.
Protocol:
-
Treat cells with Tnik&MAP4K4-IN-1 and/or the rescue agent. A positive control for JNK activation (e.g., Anisomycin treatment) should be included.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the p-JNK signal to the total JNK or a loading control (e.g., β-actin).
Conclusion
Rescue experiments are indispensable for validating the on-target effects of Tnik&MAP4K4-IN-1. Due to the redundant functions of TNIK, MAP4K4, and MINK1, a successful rescue of phenotypes induced by a dual inhibitor may necessitate the modulation of their common downstream effector, JNK. The experimental protocols provided in this guide offer a robust framework for researchers to design and execute these critical validation studies, ultimately advancing the development of targeted therapies against these important kinases.
References
Navigating Kinase Cross-Reactivity: A Comparative Analysis of Tnik&map4K4-IN-1 and Alternative Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the dual inhibitor Tnik&map4K4-IN-1 against other known inhibitors of Traf2- and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).
Tnik&map4K4-IN-1 has emerged as a potent dual inhibitor of TNIK and MAP4K4, kinases implicated in a variety of cellular processes including Wnt signaling, stress responses, and cell migration.[1][2][3][4][5] Its efficacy in targeting these two kinases makes it a valuable tool for studying their roles in cancer and fibrosis. However, a comprehensive understanding of its selectivity across the entire kinome is crucial for its precise application in research and potential therapeutic development. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a clearer perspective on the cross-reactivity profile of Tnik&map4K4-IN-1 in comparison to other inhibitors.
Comparative Inhibitor Profile
The following table summarizes the available inhibitory activity (IC50) data for Tnik&map4K4-IN-1 and selected alternative inhibitors against their primary targets and known off-targets. It is important to note that a comprehensive, publicly available kinome scan for Tnik&map4K4-IN-1 is not available at the time of this publication. The data presented is compiled from various sources and may have been generated using different assay formats, which can influence absolute IC50 values.
| Inhibitor | Primary Target(s) | IC50 (nM) | Known Off-Target(s) | Off-Target IC50 (nM) | Reference(s) |
| Tnik&map4K4-IN-1 | TNIK | 1.29 | Not specified | Not specified | |
| MAP4K4 | <10 | ||||
| NCB-0846 | TNIK | 21 | FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK | >80% inhibition at 100 nM | |
| GNE-495 | MAP4K4 | 3.7 | MINK, TNIK | Potent inhibition, specific IC50 not always provided | |
| PF-06260933 | MAP4K4 | 3.7 | MINK1 | 8 | |
| TNIK | 15 |
Signaling Pathways
To provide context for the action of these inhibitors, the following diagrams illustrate the signaling pathways in which TNIK and MAP4K4 are involved.
References
- 1. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tnik&map4K4-IN-1: A Comprehensive Guide
For Immediate Release
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to observe the following safety measures to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling Tnik&map4K4-IN-1 and its associated waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes or aerosol generation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Shields skin and personal clothing from contamination. |
Engineering Controls: All handling and disposal activities should be conducted in a controlled environment to mitigate inhalation risks.
| Control Measure | Specification | Rationale |
| Ventilation | Work within a certified chemical fume hood | Minimizes the inhalation of any dusts or aerosols. |
Hygiene Practices: Strict hygiene protocols must be followed to prevent accidental ingestion or cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where Tnik&map4K4-IN-1 is handled or stored.
-
Avoid direct contact with skin, eyes, and clothing.[1]
Step-by-Step Disposal Procedures
The disposal of Tnik&map4K4-IN-1 and all contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2]
1. Waste Segregation: Proper segregation of waste is the first and most critical step in the disposal process. All items that have come into contact with Tnik&map4K4-IN-1 must be considered hazardous waste.[2] This includes:
-
Unused or expired Tnik&map4K4-IN-1 powder.
-
Contaminated consumables such as pipette tips, microfuge tubes, and gloves.
-
Empty vials that originally contained the compound.
-
Solvents and solutions containing any concentration of Tnik&map4K4-IN-1.
2. Waste Containment: Appropriate containment of hazardous waste is crucial to prevent leaks and environmental contamination.
-
Solid Waste: Collect all contaminated solid materials in a dedicated, leak-proof hazardous waste container.[2] The container must be clearly labeled with "Hazardous Chemical Waste" and the full chemical name "Tnik&map4K4-IN-1".
-
Liquid Waste: Collect all liquid waste containing Tnik&map4K4-IN-1 in a separate, sealed, and clearly labeled hazardous waste container.[2]
3. Storage of Waste: Hazardous waste must be stored safely and securely pending collection by EHS personnel.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and equipped with secondary containment to manage potential spills.
4. Arranging for Disposal: The final step is to coordinate the pickup and disposal of the hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a detailed inventory of the waste contents.
-
Adhere to all institutional, local, and national regulations for hazardous waste disposal.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain the spill and mitigate exposure.
| Step | Action |
| 1. Evacuate | Immediately alert others in the vicinity and evacuate the affected area if the spill is large or generates significant dust or aerosols. |
| 2. Protect | Don appropriate PPE, including respiratory protection if necessary, before re-entering the area. |
| 3. Contain & Clean | For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads) to contain the spill. Carefully collect the absorbent material and any contaminated debris and place it into a labeled hazardous waste container. |
| 4. Decontaminate | Decontaminate the spill area with a suitable solvent or cleaning agent. Collect all cleaning materials as hazardous waste. |
| 5. Report | Report the spill to your laboratory supervisor and your institution's EHS department immediately. |
Signaling Pathway and Experimental Workflow
Tnik and MAP4K4 are key components of the JNK signaling pathway, which is involved in cellular responses to stress, including apoptosis and inflammation. The disposal procedure for an inhibitor of these kinases is a critical part of the experimental workflow.
Caption: Workflow for the proper disposal of Tnik&map4K4-IN-1.
This guide provides a foundational framework for the safe disposal of Tnik&map4K4-IN-1. It is incumbent upon all researchers to supplement this information with compound-specific data from the manufacturer and to strictly adhere to the safety protocols established by their respective institutions.
References
Essential Safety and Operational Guide for Handling Tnik&map4K4-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of Tnik&map4K4-IN-1, a potent kinase inhibitor. This information is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this research compound. Given that a specific Safety Data Sheet (SDS) for Tnik&map4K4-IN-1 is not publicly available, the following guidelines are based on best practices for handling potent, biologically active small molecules.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against exposure to potent compounds like Tnik&map4K4-IN-1. The following table summarizes the recommended PPE for various handling procedures.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | Chemotherapy-rated gloves (ASTM D6978) are recommended. A disposable, back-closing gown is preferred. ANSI Z87.1 certified.[1] |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection | Change gloves immediately if contaminated.[1][2] A back-closing gown with knit cuffs is preferred.[1] Goggles should provide a full seal around the eyes.[1] Recommended in addition to goggles. A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | Chemotherapy-rated and impermeable to liquids. Protect against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Glasses | Heavy-duty, chemical-resistant gloves. |
Experimental Protocols
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Weighing of Solid Compound:
-
Engineering Controls: All handling of solid Tnik&map4K4-IN-1 must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation.
-
Pre-Handling: Before handling, ensure all necessary PPE is donned correctly. Prepare a designated work area within the fume hood with absorbent, disposable bench paper.
-
Equilibration: Allow the vial of Tnik&map4K4-IN-1 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Use dedicated spatulas and weighing boats. Handle the solid compound carefully to avoid generating dust. Clean all equipment with an appropriate solvent (e.g., 70% ethanol) after use.
2. Solution Preparation:
-
Solvent Addition: In a chemical fume hood, slowly add the desired solvent (e.g., DMSO) to the vial containing the solid Tnik&map4K4-IN-1 to avoid splashing.
-
Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
Aliquoting: It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
3. Storage:
-
Solid Compound: Upon receipt, inspect the container for any damage. Store Tnik&map4K4-IN-1 in a clearly labeled, sealed container in a designated, secure location, away from incompatible materials, and at the temperature recommended by the supplier (typically -20°C).
-
Solutions: Store stock solutions at -20°C or -80°C as recommended to maintain stability.
4. Disposal Plan:
All waste materials contaminated with Tnik&map4K4-IN-1 must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing Tnik&map4K4-IN-1 in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Spill Management: In case of a spill, evacuate the area and ensure it is well-ventilated. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.
Workflow for Safe Handling of Tnik&map4K4-IN-1
Caption: Workflow for the safe handling of Tnik&map4K4-IN-1.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
